molecular formula C25H25N7O2S2 B15612358 AR453588

AR453588

Katalognummer: B15612358
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: WITGITFYEMHCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AR453588 is a useful research compound. Its molecular formula is C25H25N7O2S2 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H25N7O2S2

Molekulargewicht

519.6 g/mol

IUPAC-Name

1-[4-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31)

InChI-Schlüssel

WITGITFYEMHCEZ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Enigma of AR453588: A Technical Guide to Putative Mechanisms of Action in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "AR453588" in the context of pancreatic beta-cell function. Therefore, this document provides a comprehensive technical guide based on established principles of pancreatic beta-cell physiology and pharmacology. The mechanisms detailed below represent potential pathways through which a novel therapeutic agent could modulate insulin (B600854) secretion and beta-cell function, and should be considered as a framework for investigating the action of a compound like this compound.

Executive Summary

The pancreatic beta-cell is the sole source of insulin in the body, playing a pivotal role in maintaining glucose homeostasis. Dysfunction or loss of these cells leads to diabetes mellitus. Pharmacological modulation of beta-cell function is a cornerstone of diabetes therapy. This guide explores the key signaling pathways and cellular processes within pancreatic beta-cells that are likely targets for therapeutic intervention. While specific data on this compound is unavailable, this document will serve as an in-depth resource for understanding the potential mechanisms of action of novel insulin secretagogues. We will delve into the canonical and non-canonical pathways regulating insulin secretion, supported by generalized experimental protocols and illustrative data from known compounds.

Core Signaling Pathways in Pancreatic Beta-Cells

The regulation of insulin secretion is a complex process involving the interplay of various signaling cascades. A novel compound could potentially target one or more of these pathways to enhance glucose-stimulated insulin secretion (GSIS).

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

The primary physiological stimulus for insulin release is an elevation in blood glucose. The GSIS pathway is a well-characterized mechanism that couples glucose metabolism to insulin exocytosis.

GSIS_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA Cycle & Oxidative Phosphorylation ATP ATP Mitochondrion->ATP KATP_channel KATP Channel ATP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC Activation Ca_influx Ca2+ Influx VGCC->Ca_influx Insulin_vesicle Insulin Vesicle Ca_influx->Insulin_vesicle Triggers Fusion Exocytosis Insulin Exocytosis Insulin_vesicle->Exocytosis Insulin_out Insulin Exocytosis->Insulin_out cluster_extracellular cluster_extracellular Incretin_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Potentiation Potentiation of Insulin Exocytosis PKA->Potentiation Epac2->Potentiation cluster_extracellular cluster_extracellular Insulin_Secretion_Workflow cluster_protocol Insulin Secretion Assay Workflow Islet_Isolation Islet Isolation Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation Stimulation (Low/High Glucose +/- Compound) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Insulin_Quantification Insulin Quantification (ELISA/RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis Data Analysis Insulin_Quantification->Data_Analysis

The Therapeutic Potential of AR453588 in Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a promising therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to assess its efficacy. The information presented herein is intended to support further research and development of this compound as a potential anti-diabetic agent.

Introduction: The Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis.[3] It is primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor.[1][3] In pancreatic β-cells, GK activity is the rate-limiting step for glucose metabolism, which in turn governs glucose-stimulated insulin (B600854) secretion (GSIS).[1] In the liver, GK facilitates post-prandial glucose uptake and its conversion to glycogen (B147801) for storage, thereby reducing hepatic glucose output.[1] In individuals with T2DM, the function of glucokinase is often impaired, contributing to hyperglycemia.[3] Small molecule activators of GK, such as this compound, offer a therapeutic strategy to enhance glucose sensing and disposal, thereby improving glycemic control.[1][3]

Mechanism of Action of this compound

This compound is an allosteric activator of glucokinase.[1] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose and enhances its catalytic activity. This dual action in the pancreas and liver forms the basis of its therapeutic potential in T2DM.

Pancreatic Action: Enhancing Insulin Secretion

In pancreatic β-cells, this compound-mediated activation of glucokinase leads to increased glycolysis and a subsequent rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.[1]

Hepatic Action: Improving Glucose Disposal

In the liver, activation of glucokinase by this compound promotes the phosphorylation of glucose to glucose-6-phosphate.[1] This traps glucose within the hepatocytes and stimulates its conversion into glycogen for storage, while simultaneously suppressing hepatic glucose production (gluconeogenesis).[1] This results in lower circulating blood glucose levels, particularly after a meal.

Quantitative Data Summary

The preclinical profile of this compound is supported by robust in vitro and in vivo data. The following tables summarize the key pharmacological and pharmacokinetic properties of the compound.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound
ParameterValueSpecies/Model
EC50 42 nMIn vitro glucokinase activation
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)
t1/2 1.28 hMale CD-1 mice (1 mg/kg, i.v.)
F (%) 60.3%Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.)

Data sourced from BenchChem and MedchemExpress.[1][2]

Table 2: Preclinical Efficacy of this compound in Type 2 Diabetes Models
StudyAnimal ModelDosing RegimenKey Findings
Oral Glucose Tolerance Test (OGTT) Normal C57BL/6J mice3-30 mg/kg, p.o.Lowered post-prandial glucose levels.[2][4]
14-Day Efficacy Study Genetically obese and diabetic ob/ob mice3-30 mg/kg, p.o., once-dailyReduced fasted blood glucose and lowered AUC during an OGTT on day 14.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Glucokinase Activation Assay

This assay determines the ability of a compound to enhance the activity of the glucokinase enzyme. A common method is a coupled enzymatic assay.

Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the GK activity.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Tris-HCl buffer

  • This compound or other test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Add a fixed concentration of glucose to the reaction mixture.

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add varying concentrations of this compound (or vehicle control) to the wells.

  • Initiate the reaction by adding a fixed concentration of recombinant human glucokinase to each well.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance versus time curve.

  • The EC50 value is determined by plotting the reaction rates against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

This test evaluates the effect of a compound on glucose disposal following an oral glucose challenge.

Animals: Male or female C57BL/6J mice, 8-10 weeks old.

Procedure:

  • Fast the mice for 6-16 hours prior to the experiment, with free access to water.[1]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer this compound or vehicle control orally (p.o.) by gavage. A typical vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally by gavage.

  • Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

14-Day Efficacy Study in ob/ob Mice

This study assesses the chronic anti-hyperglycemic effects of a compound in a genetic model of obesity and type 2 diabetes.

Animals: Male or female ob/ob mice.

Procedure:

  • Acclimatize the animals for at least one week before the start of the study.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).

  • Administer this compound or vehicle control orally once daily for 14 consecutive days.

  • Monitor body weight and food intake daily or several times a week.

  • Measure fasting blood glucose periodically throughout the study (e.g., on days 0, 7, and 14).

  • On day 14, perform an OGTT as described in section 4.2 to assess improvements in glucose tolerance following chronic treatment.[1]

  • At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and other metabolic parameters.[1]

  • Harvest tissues such as the liver and pancreas for histological or gene expression analysis.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Pancreatic_Beta_Cell_Signaling cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP K-ATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca²⁺ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin This compound This compound This compound->GK Activates

Caption: this compound-mediated glucokinase activation in pancreatic β-cells.

Hepatic_Glucose_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_in Glucose GLUT2_in GLUT2 Glucose_in->GLUT2_in Uptake Glucose_out Glucose GK Glucokinase (GK) GLUT2_in->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis (Storage) G6P->Glycogen GLUT2_out GLUT2 G6P->GLUT2_out Dephosphorylation Gluconeogenesis Gluconeogenesis Gluconeogenesis->G6P GLUT2_out->Glucose_out Output This compound This compound This compound->GK Activates

Caption: Hepatic glucose metabolism enhanced by this compound.

Experimental Workflow

Preclinical_Efficacy_Workflow cluster_study_setup Study Setup cluster_treatment_phase 14-Day Treatment Phase cluster_terminal_procedures Terminal Procedures (Day 14) cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., ob/ob mice) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight, Food Intake, Fasting Glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Sampling Terminal Blood & Tissue Collection OGTT->Sampling Analysis Compare Treatment Groups to Vehicle Control (e.g., Δ Blood Glucose, AUC) Sampling->Analysis

Caption: Workflow for a 14-day preclinical efficacy study.

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes, acting through the clinically relevant mechanism of glucokinase activation.[1] Its ability to enhance both glucose-stimulated insulin secretion and hepatic glucose uptake has been demonstrated in relevant animal models.[1] The compound exhibits favorable oral bioavailability, supporting its potential for development as an oral anti-diabetic agent.[1][2] Further investigation, including long-term efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes.

References

AR453588: A Technical Guide for Glucokinase Activation in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AR453588, a potent and orally bioavailable glucokinase activator, for its application in metabolic research. This document details the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation.

Core Concepts: Glucokinase as a Therapeutic Target

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[1][2] In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin (B600854) secretion (GSIS).[1] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and reducing hepatic glucose output.[3] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its affinity for glucose and thereby amplifying its metabolic effects.[4] This dual action in the pancreas and liver makes GKAs a promising therapeutic target for type 2 diabetes.

Quantitative Data Summary

This compound has demonstrated potent glucokinase activation and significant anti-hyperglycemic activity in preclinical studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound
ParameterValueOrganism/System
EC50 42 nMNot specified
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
Route of Administration Dose Parameter Value Unit
Intravenous (i.v.) 1 mg/kgCL 21.6mL/min/kg
AUCinf 0.77hµg/mL
Vss 0.746L/kg
t1/2 1.28hours
Oral (p.o.) 10 mg/kgTmax 1.0h
Cmax 1.67µg/mL
AUCinf 4.65hµg/mL
F 60.3%

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.

In Vitro Glucokinase Activation Assay (EC50 Determination)

This coupled enzymatic assay measures the production of glucose-6-phosphate (G6P) by glucokinase. G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagent Master Mix: In Tris-HCl buffer, prepare a master mix containing ATP, MgCl₂, NADP+, and G6PDH at their final desired concentrations.

  • Prepare Compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations. Further dilute these in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add the reagent master mix and the diluted this compound or vehicle control (DMSO).

  • Initiate Reaction: Add a solution of glucose and recombinant human glucokinase to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound.

    • Plot the V₀ against the corresponding this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose tolerance in mice.

Animals:

  • Male C57BL/6J mice (or other appropriate strain)

Materials:

  • This compound formulated for oral administration

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: At time t = -30 min, administer this compound or vehicle control via oral gavage. At t = 0 min, measure baseline blood glucose from a tail vein blood sample.

  • Glucose Challenge: Immediately after the baseline blood glucose measurement, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the this compound-treated and vehicle-treated groups.

Chronic Efficacy Study in ob/ob Mice (14-Day Protocol)

This protocol is a representative model for assessing the anti-hyperglycemic effects of this compound over a longer duration in a model of obesity and type 2 diabetes.

Animals:

  • Male leptin-deficient ob/ob mice.

Materials:

  • This compound formulated for daily oral administration.

  • Vehicle control.

  • Glucometer and test strips.

  • Equipment for measuring food and water intake and body weight.

Procedure:

  • Acclimation and Baseline Measurements: Acclimate the ob/ob mice and record their baseline body weight, food and water intake, and fasting blood glucose levels for several days before the start of treatment.

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg) based on their baseline body weight and blood glucose levels.

  • Daily Dosing and Monitoring:

    • Administer this compound or vehicle control via oral gavage once daily for 14 consecutive days.

    • Monitor and record body weight, food intake, and water intake daily.

    • Measure fasting blood glucose periodically (e.g., every 3-4 days) throughout the study.

  • Terminal Procedures (Day 14):

    • On Day 14, after the final dose, perform an oral glucose tolerance test (OGTT) as described in Protocol 2.2.

    • Following the OGTT, collect terminal blood samples for analysis of plasma insulin, triglycerides, and other relevant biomarkers.

    • Collect tissues (e.g., liver, pancreas) for histological analysis or other ex vivo assays.

  • Data Analysis:

    • Analyze changes in body weight, food and water intake, and fasting blood glucose over the 14-day period.

    • Analyze the results of the terminal OGTT (glucose excursion and AUC).

    • Analyze terminal plasma biomarker levels.

    • Perform statistical analysis to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Glucokinase Activation Pathway in Pancreatic β-Cells

GKA_Pancreas_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK This compound This compound This compound->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: Glucokinase activation by this compound in pancreatic β-cells enhances insulin secretion.

Glucokinase Activation Pathway in Hepatocytes

GKA_Liver_Pathway cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK This compound This compound This compound->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation HGO ↓ Hepatic Glucose Output GK->HGO Glycogen_Synthase Glycogen Synthase Activation G6P->Glycogen_Synthase Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen

Caption: this compound-mediated glucokinase activation in hepatocytes promotes glycogen storage.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: Acclimation of Mice baseline Baseline Measurements (Body Weight, Blood Glucose) start->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Oral Dosing (this compound or Vehicle) randomization->dosing monitoring Daily Monitoring (Body Weight, Food Intake) dosing->monitoring 14 Days ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt Day 14 monitoring->dosing termination Terminal Sample Collection (Blood, Tissues) ogtt->termination analysis Data Analysis termination->analysis

Caption: A typical workflow for a 14-day in vivo efficacy study of this compound.

References

Preclinical Profile of AR453588: A Glucokinase Activator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AR453588 is a potent and orally bioavailable small molecule glucokinase (GK) activator that has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes.[1][2][3] By allosterically activating glucokinase, a key enzyme in glucose metabolism, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose uptake and utilization in the liver.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of diabetes therapeutics.

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase (GK), a critical enzyme for glucose homeostasis.[1] GK acts as a glucose sensor in pancreatic β-cells and facilitates glucose metabolism in the liver.[1]

  • In Pancreatic β-Cells: Glucokinase is the rate-limiting enzyme in glucose-stimulated insulin (B600854) secretion (GSIS). By activating GK, this compound increases the β-cells' sensitivity to glucose, leading to enhanced insulin release in response to elevated blood glucose levels.[1]

  • In the Liver: Hepatic glucokinase is pivotal for post-prandial glucose uptake and its conversion to glycogen (B147801). This compound-mediated activation of hepatic GK is anticipated to increase glucose phosphorylation, thereby boosting glycogen storage and reducing hepatic glucose output.[1]

Below is a diagram illustrating the signaling pathway of this compound-mediated glucokinase activation.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AR453588_p This compound AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l AR453588_l This compound AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l HGO_l ↓ Hepatic Glucose Output G6P_l->HGO_l

This compound-mediated glucokinase activation in pancreas and liver.

In Vitro and In Vivo Pharmacology

This compound has demonstrated potent activity in both in vitro and in vivo preclinical studies.

In Vitro Potency

This compound is a potent activator of the glucokinase enzyme.

ParameterValueSource
EC50 42 nM[2][3][4]
In Vivo Efficacy

The anti-hyperglycemic effects of this compound have been evaluated in rodent models of diabetes.

StudyAnimal ModelDosingKey FindingsSource
Post-prandial Glucose Normal C57BL/6J mice3-30 mg/kg, p.o.Lowered post-prandial glucose levels.[2][4]
14-Day Efficacy Study ob/ob mice3-30 mg/kg, p.o. (once daily)Reduced fasted blood glucose and lowered the area under the curve (AUC) during an oral glucose tolerance test (OGTT) on day 14.[1][2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in male CD-1 mice.

ParameterValueAdministrationAnimal ModelSource
Cmax 1.67 µg/mL10 mg/kg, p.o.Male CD-1 mice[1][2]
Tmax 1.0 h10 mg/kg, p.o.Male CD-1 mice[1][2]
AUCinf 4.65 h*µg/mL10 mg/kg, p.o.Male CD-1 mice[1][2]
Vss 0.746 L/kg1 mg/kg, i.v.Male CD-1 mice[1][2]
CL 21.6 mL/min/kg1 mg/kg, i.v.Male CD-1 mice[1][2]
t1/2 1.28 h1 mg/kg, i.v.Male CD-1 mice[1][2]
F (%) 60.3%10 mg/kg, p.o. vs 1 mg/kg, i.v.Male CD-1 mice[1]

Preclinical Safety and Toxicology

While specific preclinical safety and toxicology data for this compound are not publicly available, standard assessments for a small molecule drug candidate would typically include in vitro and in vivo studies to evaluate its safety profile. These studies are crucial for identifying potential liabilities before advancing to clinical trials.

In Vitro Toxicology

Standard in vitro toxicology assays are conducted early in drug development to identify potential off-target effects and liabilities.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay is widely used to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[5][6][7][8] A negative result in the Ames test is a regulatory requirement before initiating human studies.[9]

  • hERG (human Ether-à-go-go-Related Gene) Assay: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10] Therefore, an in vitro hERG assay, often a radioligand binding or patch-clamp electrophysiology study, is a critical component of preclinical safety assessment.[10][11]

In Vivo Toxicology

In vivo toxicology studies in animal models are conducted to understand the potential toxic effects of a drug candidate on various organ systems.

  • Single-Dose and Repeat-Dose Toxicity Studies: These studies are performed in at least two species (one rodent and one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[12]

  • Safety Pharmacology: These studies investigate the effects of a drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline generalized protocols for key experiments conducted with this compound.

In Vitro Glucokinase Activity Assay (Fluorometric)

This assay determines the in vitro enzymatic activity of glucokinase.

Objective: To quantify the activation of recombinant glucokinase by this compound.

Principle: The assay measures the production of glucose-6-phosphate (G6P) by glucokinase. G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which is detected by a fluorescent probe.

Materials:

  • Recombinant glucokinase

  • This compound

  • Assay buffer (e.g., Tris-HCl)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fluorescent probe (e.g., resazurin)

  • 96-well plate

Procedure:

  • Prepare a master mix containing assay buffer, glucose, ATP, NADP+, G6PDH, and the fluorescent probe.

  • Add 50 µL of the master mix to each well of a 96-well plate.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Initiate the reaction by adding 40 µL of recombinant glucokinase to each well.

  • Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.

Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the enzyme activity against the concentration of this compound to determine the EC50 value.

start Start reagents Prepare Master Mix (Buffer, Glucose, ATP, NADP+, G6PDH, Probe) start->reagents plate Dispense Master Mix into 96-well Plate reagents->plate compound Add this compound Dilutions plate->compound enzyme Add Recombinant Glucokinase to Initiate Reaction compound->enzyme measure Kinetic Fluorescence Measurement (30-60 min at 37°C) enzyme->measure analyze Calculate Reaction Rate and Determine EC50 measure->analyze end End analyze->end

Workflow for the in vitro fluorometric glucokinase activity assay.
Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.[1]

Objective: To assess the in vivo efficacy of this compound in improving glucose tolerance.

Animals: Male C57BL/6J or ob/ob mice.

Procedure:

  • Fast the mice for a specified period (e.g., 6 or 16 hours) with free access to water.[14][15]

  • Administer this compound or vehicle control orally (p.o.) at a defined time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Administer a glucose solution (e.g., 2 g/kg) via oral gavage.[14]

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[14][16]

  • Measure blood glucose concentrations at each time point using a glucometer.

Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for blood glucose from 0 to 120 minutes.

start Start fast Fast Mice (e.g., 6-16 hours) start->fast dose Administer this compound or Vehicle (p.o.) fast->dose baseline Collect Baseline Blood Sample (t=0) dose->baseline glucose Administer Glucose (2 g/kg, p.o.) baseline->glucose collect Collect Blood Samples (15, 30, 60, 90, 120 min) glucose->collect measure Measure Blood Glucose collect->measure analyze Plot Glucose Curve and Calculate AUC measure->analyze end End analyze->end

References

Investigating the Anti-Hyperglycemic Activity of AR453588: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent and orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and glycogen (B147801) synthesis in the liver. This dual mechanism of action leads to improved glycemic control, making this compound a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical data supporting the anti-hyperglycemic activity of this compound, including its in vitro potency, in vivo efficacy in rodent models of diabetes, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its mechanism of action are presented to facilitate further research and development.

Introduction

Glucokinase (GK) serves as the primary glucose sensor in the body, playing a pivotal role in the regulation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and hepatic glucose metabolism. In individuals with T2DM, the activity of GK is often impaired, leading to a blunted insulin response and excessive hepatic glucose production. Glucokinase activators (GKAs) are a class of therapeutic agents that directly target and enhance the activity of GK, thereby addressing these key pathological defects. This compound has emerged as a potent GKA with significant anti-hyperglycemic effects in preclinical studies. This document outlines the key findings related to the anti-hyperglycemic activity of this compound and provides detailed methodologies for its evaluation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound

ParameterValueSpecies/Model
EC50 42 nMIn vitro glucokinase activation
In Vivo Efficacy Dose-dependent lowering of post-prandial glucoseNormal C57BL/6J mice (3-30 mg/kg, p.o.)
Anti-hyperglycemic activity14-day dose-ranging study in ob/ob mice (3-30 mg/kg, p.o., once-daily)
Lowered fasted blood glucose and AUC of OGTT on day 14ob/ob mice

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

ParameterValue (1 mg/kg, i.v.)Value (10 mg/kg, p.o.)
Cmax -1.67 µg/mL
Tmax -1.0 h
AUCinf 0.77 hµg/mL4.65 hµg/mL
Vss 0.746 L/kg-
CL 21.6 mL/min/kg-
t1/2 1.28 h-
F (%) -60.3%

Mechanism of Action: Glucokinase Activation Signaling Pathway

This compound exerts its anti-hyperglycemic effects by allosterically activating glucokinase in pancreatic β-cells and hepatocytes.

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p AR453588_p This compound AR453588_p->GK_p Activates Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l AR453588_l This compound AR453588_l->GK_l Activates Glycogen Glycogen Synthesis G6P_l->Glycogen HGP ↓ Hepatic Glucose Production Glycogen->HGP

Caption: this compound-mediated glucokinase activation pathway.

Experimental Protocols

In Vitro Glucokinase Activity Assay (Fluorometric)

This protocol outlines a method to determine the in vitro potency (EC50) of this compound on glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of D-Glucose (e.g., 5 mM)

    • NADP+

    • G6PDH

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding a solution of ATP and recombinant glucokinase to each well.

  • Immediately place the plate in a fluorometric plate reader and measure the increase in NADPH fluorescence over time (kinetic mode) at 37°C.

  • The rate of reaction (initial velocity) is determined from the linear portion of the kinetic curve.

  • Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure to evaluate the effect of this compound on glucose tolerance in mice.

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • House the mice under standard laboratory conditions with ad libitum access to food and water.

  • Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

  • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally (p.o.) by gavage.

  • After a set time (e.g., 30 or 60 minutes) post-compound administration, administer a glucose solution (2 g/kg) orally.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each treatment group.

  • Compare the AUC values of the this compound-treated groups to the vehicle control group to assess the improvement in glucose tolerance.

14-Day Dose-Ranging Anti-Hyperglycemic Study in ob/ob Mice

This protocol details a chronic study to assess the anti-hyperglycemic efficacy of this compound in a diabetic mouse model.

Animals:

  • Male ob/ob mice (8-10 weeks old)

Procedure:

  • Acclimatize the mice and monitor their baseline body weight and food/water intake.

  • Randomly assign the mice to different treatment groups: vehicle control and this compound at various doses (e.g., 3, 10, 30 mg/kg).

  • Administer the assigned treatment orally once daily for 14 consecutive days.

  • Monitor body weight and food/water intake daily.

  • On day 14, after a 6-hour fast, measure the fasting blood glucose levels.

  • Following the fasting blood glucose measurement, perform an oral glucose tolerance test (OGTT) as described in section 4.2.

  • At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for further biomarker analysis if required.

  • Compare the fasting blood glucose levels and OGTT AUCs between the treatment groups and the vehicle control group to determine the dose-dependent anti-hyperglycemic effect of this compound.

Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of this compound.

Animals:

  • Male CD-1 mice

Procedure:

  • For intravenous (i.v.) administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent).

  • For oral (p.o.) administration, formulate this compound in a vehicle such as 0.5% methylcellulose.

  • Administer a single dose of this compound either i.v. (e.g., 1 mg/kg) via the tail vein or p.o. (e.g., 10 mg/kg) by gavage.

  • Collect serial blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, AUC, Vss, CL, t1/2, and oral bioavailability (F%).

Preclinical Development Workflow

The following diagram illustrates a typical preclinical development workflow for an anti-hyperglycemic agent like this compound.

G cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization (SAR) Lead_ID->Lead_Opt AR453588_dev This compound Lead_Opt->AR453588_dev In_Vitro In Vitro Profiling (Potency, Selectivity) AR453588_dev->In_Vitro ADME In Vitro ADME (Metabolic Stability, Permeability) AR453588_dev->ADME PK In Vivo PK (Rodent) In_Vitro->PK ADME->PK Efficacy In Vivo Efficacy (Diabetic Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase I (Safety, PK in Humans) IND->Phase1 Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA Submission Phase3->NDA

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a potent, orally bioavailable glucokinase activator with demonstrated anti-hyperglycemic activity in preclinical models. Its mechanism of action, targeting a key regulator of glucose homeostasis, offers a promising approach for the treatment of type 2 diabetes. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential novel therapeutic agent. Continued research should focus on long-term efficacy and safety studies to fully elucidate its clinical potential.

AR453588: A Glucokinase Activator for Glucose Homeostasis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a key enzyme in maintaining glucose homeostasis. By allosterically activating glucokinase, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose metabolism in the liver. This dual mechanism of action leads to increased glucose-stimulated insulin (B600854) secretion and enhanced hepatic glucose uptake and glycogen (B147801) synthesis, ultimately resulting in significant anti-hyperglycemic activity. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy and Pharmacokinetic Profile

This compound has demonstrated significant potential as an anti-diabetic agent in preclinical studies.[1][2] Its primary mechanism is the activation of glucokinase, a critical enzyme for glucose metabolism.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound

ParameterValueSpecies/Model
EC50 42 nMIn vitro glucokinase activation
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)
t1/2 1.28 hMale CD-1 mice (1 mg/kg, i.v.)
F (%) 60.3%Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.)

Data sourced from preclinical studies.[1]

Preclinical Efficacy in Type 2 Diabetes Models

Studies in established animal models of type 2 diabetes have validated the anti-hyperglycemic potential of this compound.

Table 2: Summary of Preclinical Efficacy Studies

StudyAnimal ModelDosingKey Findings
Oral Glucose Tolerance Test (OGTT) C57BL/6J Mice3 to 30 mg/kg, p.o.Lowered post-prandial glucose levels.[1]
14-Day Study ob/ob Mice3-30 mg/kg, p.o. (once daily)Reduced fasted blood glucose and lowered AUC in an OGTT on day 14.[1]

Mechanism of Action: Glucokinase Activation

This compound exerts its effects through the allosteric activation of glucokinase (GK), a key regulator of glucose homeostasis, in two primary tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as a glucose sensor, coupling glucose metabolism to insulin secretion. By activating GK, this compound increases the sensitivity of β-cells to glucose, leading to enhanced insulin release in response to rising blood glucose levels.

pancreatic_pathway cluster_cell Pancreatic β-Cell Glucose Glucose GK Glucokinase Glucose->GK This compound This compound This compound->GK activates G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ Intracellular Ca²⁺ Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

This compound-mediated glucokinase activation in pancreatic β-cells.
Hepatic Signaling

In the liver, glucokinase plays a central role in the uptake and storage of glucose following a meal. Activation of hepatic GK by this compound enhances the phosphorylation of glucose, which promotes glycogen synthesis and reduces the output of glucose from the liver.

hepatic_pathway cluster_cell Hepatocyte Glucose Glucose GK Glucokinase Glucose->GK This compound This compound This compound->GK activates G6P Glucose-6-Phosphate GK->G6P Glycogen ↑ Glycogen Synthesis G6P->Glycogen HGO ↓ Hepatic Glucose Output G6P->HGO

This compound-mediated glucokinase activation in hepatocytes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Glucokinase Activation Assay

Objective: To determine the in vitro potency (EC50) of this compound in activating recombinant human glucokinase.

Methodology: A spectrophotometric, enzyme-coupled assay is utilized. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant glucokinase solution.

  • Immediately measure the absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

  • Plot the V0 against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in vivo.

Animal Model: Male C57BL/6J mice.

Materials:

  • This compound

  • Vehicle for oral administration

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline fasting blood glucose level from a tail vein blood sample.

  • Administer this compound (doses ranging from 3 to 30 mg/kg) or vehicle orally.

  • After a specified period (e.g., 30-60 minutes) post-compound administration, administer a glucose solution orally.

  • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.

14-Day Chronic Study in ob/ob Mice

Objective: To assess the long-term anti-hyperglycemic efficacy of this compound in a diabetic mouse model.

Animal Model: Male genetically obese and diabetic ob/ob mice.

Materials:

  • This compound

  • Vehicle for oral administration

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the mice and divide them into treatment groups (vehicle control and this compound at 3, 10, and 30 mg/kg).

  • Administer the assigned treatment orally once daily for 14 consecutive days.

  • Monitor body weight and food intake periodically.

  • On day 14, measure the fasting blood glucose levels.

  • Perform an OGTT as described in section 3.2 on day 14 to assess glucose tolerance following chronic treatment.

  • At the end of the study, plasma and tissue samples may be collected for further biomarker analysis.

Experimental Workflow Overview

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation biochemical_assay Biochemical Assay (Glucokinase Activation) cell_based_assay Cell-Based Assay (Insulin Secretion) biochemical_assay->cell_based_assay pk_study Pharmacokinetic Studies (CD-1 Mice) ogtt_study Acute Efficacy (OGTT in C57BL/6J Mice) pk_study->ogtt_study chronic_study Chronic Efficacy (14-Day Study in ob/ob Mice) ogtt_study->chronic_study data_analysis EC50, PK Parameters, AUC Analysis moa Mechanism of Action Confirmation data_analysis->moa cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_analysis cluster_analysis cluster_invivo->cluster_analysis

Generalized experimental workflow for this compound evaluation.

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes, acting through the well-validated mechanism of glucokinase activation. Its ability to enhance both glucose-stimulated insulin secretion from the pancreas and glucose uptake and metabolism in the liver provides a dual-pronged approach to lowering blood glucose levels. The data presented in this technical guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this and similar glucokinase activators. Future investigations will likely focus on long-term efficacy, safety, and the potential for combination therapies.

References

AR453588: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the potent and orally bioavailable glucokinase activator, AR453588, for researchers, scientists, and professionals in drug development. This guide details its chemical structure, mechanism of action, pharmacological properties, and relevant experimental protocols.

This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a key area of interest for the development of novel therapeutics for type 2 diabetes.[1] With an EC50 of 42 nM, this compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data associated with this compound.

Core Concepts: Chemical Structure and Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of related pyrazole (B372694) derivatives, a common scaffold for glucokinase activators, typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. Further modifications can be made to the pyrazole ring and its substituents to optimize potency and pharmacokinetic properties.

Chemical Name: (Chemical name not publicly available) Molecular Formula: C₂₅H₂₅N₇O₂S₂ Molecular Weight: 519.64 g/mol

Quantitative Pharmacological Data

The preclinical pharmacological and pharmacokinetic properties of this compound have been evaluated in vitro and in vivo. The following tables summarize the key quantitative data.

Parameter Value Species/Conditions
EC₅₀ 42 nMIn vitro glucokinase activation
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)
t₁/₂ 1.28 hMale CD-1 mice (1 mg/kg, i.v.)
F (%) 60.3%Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.)
Table 1: In Vitro and In Vivo Pharmacological Properties of this compound.[1]

Mechanism of Action: A Dual Role in Glucose Homeostasis

This compound exerts its anti-hyperglycemic effects by allosterically activating glucokinase (GK), a pivotal enzyme in glucose sensing and metabolism, primarily in pancreatic β-cells and the liver.[1]

In Pancreatic β-cells: Glucokinase acts as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS). By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin release in response to elevated blood glucose levels.[1]

In the Liver: Glucokinase is crucial for post-prandial glucose uptake and the synthesis of glycogen (B147801). Activation of hepatic glucokinase by this compound is anticipated to increase glucose phosphorylation, which in turn promotes glycogen storage and reduces the output of glucose from the liver.[1]

Preclinical Efficacy

The anti-hyperglycemic activity of this compound has been demonstrated in preclinical models of type 2 diabetes.

14-Day Study in ob/ob Mice

In a dose-ranging study, once-daily oral administration of this compound at doses of 3-30 mg/kg for 14 days resulted in anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model. This treatment led to a reduction in fasted blood glucose and a lower area under the curve (AUC) during an oral glucose tolerance test (OGTT) on day 14 when compared to the control group.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

G Glucokinase Activation Pathway in Pancreatic β-Cells cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP_channel KATP Channel (Closure) ATP_ADP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Activation Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_secreted Insulin Secretion Insulin_exocytosis->Insulin_secreted

Caption: this compound allosterically activates glucokinase, initiating a cascade that leads to insulin secretion.

Experimental Workflow for In Vitro Glucokinase Activation Assaydot

G start Start reagents Prepare Reagents: - Recombinant Glucokinase - this compound (Test Compound) - Glucose - ATP - Coupling Enzyme (e.g., G6PDH) - NADP+ start->reagents plate_prep Prepare 96-well plate with serial dilutions of this compound reagents->plate_prep reaction_mix Add reaction mixture (buffer, Glucose, NADP+, G6PDH) plate_prep->reaction_mix initiation Initiate reaction by adding ATP and Glucokinase reaction_mix->initiation incubation Incubate at a controlled temperature (e.g., 37°C) initiation->incubation measurement Measure rate of NADPH production (absorbance at 340 nm or fluorescence) incubation->measurement analysis Analyze data to determine EC₅₀ measurement->analysis end End analysis->end

References

AR453588's effect on insulin secretion pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Insulin (B600854) Secretion Pathways Modulated by AR453588

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable small molecule identified as a glucokinase (GK) activator.[1][2][3] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action within the insulin secretion pathway, a summary of its preclinical pharmacological data, and detailed experimental methodologies. As a glucokinase activator, this compound enhances glucose-stimulated insulin secretion (GSIS) by increasing the sensitivity of pancreatic β-cells to glucose, marking it as a significant compound of interest for type 2 diabetes therapeutics.[1]

Core Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase, a critical enzyme that acts as a glucose sensor in pancreatic β-cells and plays a pivotal role in glucose metabolism in the liver.[1] In the context of insulin secretion, the activation of glucokinase in β-cells is the primary mechanism through which this compound exerts its anti-hyperglycemic effects.[1] By enhancing glucokinase activity, this compound increases the rate of glucose phosphorylation to glucose-6-phosphate. This acceleration of the rate-limiting step in glycolysis leads to an elevated ATP:ADP ratio within the β-cell. The change in this ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.

Signaling Pathway of this compound in Pancreatic β-Cells

cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Elevated Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell This compound This compound GK Glucokinase (GK) This compound->GK Allosteric Activation GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP:ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca Ca²⁺ Influx Depolarization->Ca InsulinVesicles Insulin Vesicle Exocytosis Ca->InsulinVesicles Insulin Insulin Secretion InsulinVesicles->Insulin

Caption: this compound enhances the glucose-stimulated insulin secretion pathway in pancreatic β-cells.

Quantitative Pharmacological Data

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound
ParameterValueSpecies/Model
EC50 42 nMIn vitro glucokinase activation
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)
t1/2 1.28 hMale CD-1 mice (1 mg/kg, i.v.)
F (%) 60.3%Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.)

Data sourced from BenchChem and MedchemExpress.[1][2][3]

Preclinical Efficacy Studies

This compound has demonstrated significant anti-hyperglycemic activity in established preclinical models of type 2 diabetes.[1][2][3]

Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

Oral administration of this compound at doses ranging from 3 to 30 mg/kg was shown to lower post-prandial glucose levels in normal C57BL/6J mice.[2][3]

14-Day Efficacy Study in ob/ob Mice

A dose-ranging study involving once-daily oral administration of this compound (3-30 mg/kg) for 14 days resulted in significant anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model.[1][2][3] This chronic dosing regimen led to a reduction in fasted blood glucose levels and a lower area under the curve (AUC) during an oral glucose tolerance test conducted on day 14, as compared to vehicle-treated control animals.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Glucokinase Activation Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the glucokinase enzyme.

  • Methodology:

    • A recombinant human glucokinase enzyme is used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The reaction mixture contains a buffer system (e.g., HEPES), MgCl2, ATP, and a glucose concentration near the enzyme's Km (approximately 5-8 mM).

    • The enzymatic reaction couples the phosphorylation of glucose to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which is monitored spectrophotometrically by the increase in absorbance at 340 nm.

    • This compound is serially diluted to a range of concentrations and added to the reaction wells.

    • The initial reaction velocity is measured for each concentration.

    • The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Animal Studies: Pharmacokinetics and Efficacy
  • Animal Models:

    • Pharmacokinetics: Male CD-1 mice.[1]

    • Efficacy (OGTT): Normal C57BL/6J mice.[2][3]

    • Efficacy (Chronic Dosing): Genetically obese and diabetic ob/ob mice.[1][2][3]

  • Compound Formulation: this compound is prepared for oral (p.o.) administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a clear solution.[2]

  • Pharmacokinetic Study Protocol:

    • A cohort of male CD-1 mice is administered this compound via intravenous (i.v.) injection (e.g., 1 mg/kg) or oral gavage (e.g., 10 mg/kg).[1]

    • Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis software.

  • Oral Glucose Tolerance Test (OGTT) Protocol:

    • Mice are fasted overnight (approximately 12-16 hours) with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • This compound or vehicle is administered orally at the specified dose (e.g., 3-30 mg/kg).

    • After a set period (e.g., 30 or 60 minutes), a glucose challenge (typically 2 g/kg) is administered via oral gavage.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • The glucose AUC is calculated to assess the effect of the compound on glucose tolerance.

Experimental Workflow for 14-Day ob/ob Mouse Efficacy Study

start Start: Acclimatize ob/ob mice grouping Randomize into Vehicle and This compound Dose Groups (3-30 mg/kg) start->grouping dosing Day 1-14: Once-Daily Oral Gavage grouping->dosing fbg_measure Day 14 (AM): Measure Fasted Blood Glucose dosing->fbg_measure ogtt Day 14 (Post-Fasting): Perform Oral Glucose Tolerance Test (OGTT) fbg_measure->ogtt data_analysis Analyze Data: Compare FBG and OGTT AUC between groups ogtt->data_analysis end End: Determine Anti-Hyperglycemic Efficacy data_analysis->end

Caption: Workflow for assessing the chronic efficacy of this compound in a diabetic mouse model.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of type 2 diabetes, acting through the clinically validated mechanism of glucokinase activation.[1] Its ability to enhance glucose-stimulated insulin secretion, combined with favorable oral bioavailability and demonstrated efficacy in animal models, supports its continued development. Further investigations should focus on long-term safety, potential for hypoglycemia, and the durability of its glycemic control effects to fully elucidate its therapeutic potential for translation to the clinic.

References

Early-Stage Research on AR453588: A Technical Guide for Diabetes Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the early-stage research on AR453588, a novel small molecule glucokinase activator investigated for the treatment of type 2 diabetes. The information presented herein summarizes key preclinical findings, experimental methodologies, and the underlying mechanism of action to support further research and development efforts in this area.

Core Efficacy and Mechanism of Action

This compound is a potent and orally bioavailable allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2] By enhancing the activity of glucokinase, this compound has demonstrated significant anti-hyperglycemic effects in preclinical models of type 2 diabetes.[3][4] The primary mechanism of action involves the modulation of glucokinase in two key metabolic tissues: the pancreatic β-cells and the liver.[1]

In pancreatic β-cells, glucokinase functions as a glucose sensor. Activation of glucokinase by this compound increases the rate of glucose phosphorylation, leading to a rise in the ATP:ADP ratio. This change triggers the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization, calcium influx, and subsequent glucose-stimulated insulin (B600854) secretion (GSIS).[1][2]

In the liver, glucokinase plays a pivotal role in post-prandial glucose uptake and the synthesis of glycogen (B147801). By activating hepatic glucokinase, this compound is proposed to enhance the conversion of glucose to glucose-6-phosphate, thereby promoting glycogen storage and reducing hepatic glucose output.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound

ParameterValueSpecies/ModelAdministration RouteReference(s)
EC50 42 nMRecombinant Human GlucokinaseN/A (in vitro)[2][3][5]
Cmax 1.67 µg/mLMale CD-1 mice10 mg/kg, p.o.[1][2]
Tmax 1.0 hMale CD-1 mice10 mg/kg, p.o.[1][2]
AUCinf 4.65 h*µg/mLMale CD-1 mice10 mg/kg, p.o.[1][2]
Vss 0.746 L/kgMale CD-1 mice1 mg/kg, i.v.[1][2]
CL 21.6 mL/min/kgMale CD-1 mice1 mg/kg, i.v.[1][2]
t1/2 1.28 hMale CD-1 mice1 mg/kg, i.v.[1][2]
F (%) 60.3%Male CD-1 mice10 mg/kg, p.o. vs 1 mg/kg, i.v.[1][2]

Table 2: Summary of 14-Day Efficacy Study in ob/ob Mice

Study ParameterDetailsReference(s)
Animal Model Genetically obese and diabetic male ob/ob mice[1][3]
Treatment Groups Vehicle control, this compound (3, 10, and 30 mg/kg)[1][3]
Administration Once-daily oral gavage for 14 days[1][3]
Primary Endpoints - Reduction in fasted blood glucose on day 14- Lower area under the curve (AUC) during an oral glucose tolerance test (OGTT) on day 14[1][3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Glucokinase Activity Assay

Objective: To determine the in vitro potency of this compound as a glucokinase activator.

Methodology: A coupled enzymatic assay is commonly used, which can be monitored either by spectrophotometry or fluorometry.

  • Spectrophotometric Method:

    • Principle: The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. G6PDH oxidizes G6P and reduces NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.[6]

    • Reagents: Recombinant human glucokinase, this compound (in DMSO), glucose, ATP, MgCl2, NADP+, and G6PDH in a suitable buffer (e.g., Tris-HCl).[6][7]

    • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the assay buffer, glucose, MgCl2, NADP+, G6PDH, and the this compound dilution. c. Initiate the reaction by adding a mixture of ATP and recombinant glucokinase. d. Immediately measure the change in absorbance at 340 nm over time in a kinetic plate reader. e. Calculate the initial reaction velocities and plot them against this compound concentrations to determine the EC50 value.[6]

  • Fluorometric Method:

    • Principle: Similar to the spectrophotometric method, the G6P produced is used in a coupled reaction that reduces a probe to generate a fluorescent product.[7]

    • Reagents: Recombinant human glucokinase, this compound, glucose, ATP, NADP+, G6PDH, and a fluorescent probe (e.g., Resorufin).[7]

    • Procedure: a. Prepare reagents and this compound dilutions as described above. b. Add the reaction mixture (buffer, glucose, ATP, NADP+, G6PDH, and fluorescent probe) to a 96-well black microplate. c. Add the this compound dilutions. d. Initiate the reaction by adding recombinant glucokinase. e. Measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 30-60 minutes.[7] f. Calculate the rate of fluorescence increase and plot against this compound concentrations to determine the EC50.[7]

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose disposal after an oral glucose challenge.[1]

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.[1]

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[1]

  • Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.[1]

  • Compound Administration: this compound or a vehicle control is administered orally (p.o.) via gavage at specified doses (e.g., 3, 10, 30 mg/kg).[1]

  • Glucose Challenge: 30-60 minutes after compound administration, a 2 g/kg body weight solution of glucose is administered orally.[1]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[1]

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[1]

14-Day In Vivo Efficacy Study in ob/ob Mice

Objective: To assess the anti-hyperglycemic activity of this compound after chronic administration in a genetically diabetic mouse model.[1]

Methodology:

  • Animal Model: Male, genetically obese, and diabetic ob/ob mice are used.[1]

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.[6]

  • Dosing: this compound or a vehicle is administered orally once daily for 14 consecutive days at specified doses (e.g., 3, 10, 30 mg/kg).[1]

  • Monitoring: Body weight and food/water consumption may be monitored during the study. Fasting blood glucose can be measured at regular intervals (e.g., weekly).[1]

  • Terminal Procedures (Day 14): a. An OGTT is performed as described in the protocol above to evaluate glucose tolerance following the 14-day treatment period.[1] b. Terminal blood samples may be collected for the analysis of plasma insulin, triglycerides, and other relevant metabolic markers.[1] c. Tissues such as the liver and pancreas can be harvested for further analyses, including histology and gene expression studies.[1]

  • Data Analysis: Changes in fasting blood glucose, body weight, and OGTT AUC are compared between the this compound-treated groups and the vehicle control group.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the early-stage research of this compound.

G This compound-Mediated Glucokinase Activation in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Glucose Glucose GK Glucokinase Glucose->GK This compound This compound This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.

G This compound-Mediated Glucokinase Activation in Hepatocytes cluster_cell Hepatocyte Glucose Glucose GK Glucokinase Glucose->GK This compound This compound This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Glycogen_synthesis ↑ Glycogen Synthesis G6P->Glycogen_synthesis Glycolysis Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycolysis->HGO

Caption: this compound promotes hepatic glucose uptake and reduces glucose output.

G Experimental Workflow for In Vivo Efficacy Testing of this compound cluster_acute Acute Study (OGTT) cluster_chronic Chronic Study (14-Day) Fasting Overnight Fasting (16 hours) Baseline_glucose Measure Baseline Blood Glucose Fasting->Baseline_glucose Administer_this compound Administer this compound (p.o.) Baseline_glucose->Administer_this compound Glucose_challenge Oral Glucose Challenge (2 g/kg) Administer_this compound->Glucose_challenge Blood_sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose_challenge->Blood_sampling AUC_analysis AUC Analysis Blood_sampling->AUC_analysis Daily_dosing Daily Dosing of this compound (14 days) Fasting_day14 Fasting on Day 14 Daily_dosing->Fasting_day14 Fasting_glucose_day14 Measure Fasting Blood Glucose Fasting_day14->Fasting_glucose_day14 OGTT_day14 Perform OGTT Fasting_day14->OGTT_day14 Terminal_analysis Terminal Sample Analysis (Insulin, Triglycerides) OGTT_day14->Terminal_analysis

Caption: Workflow for acute and chronic in vivo studies of this compound.

References

AR453588: A Technical Guide on a Novel Glucokinase Activator for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, particularly type 2 diabetes (T2D), are characterized by impaired glucose homeostasis.[1][2][3] Glucokinase (GK) serves as a critical glucose sensor in the body, regulating glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells and managing glucose uptake and glycogen (B147801) synthesis in the liver.[1][4][5] Small molecule glucokinase activators (GKAs) represent a promising therapeutic strategy for T2D.[4][6] AR453588 is a potent, orally bioavailable small molecule GKA that has demonstrated significant anti-hyperglycemic activity in preclinical models.[4][7][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental protocols used to characterize its effects.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase.[4][5] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose. This enhancement of GK activity has dual effects in key metabolic tissues:

  • In Pancreatic β-cells: Glucokinase acts as the primary glucose sensor.[4][5] Activation of GK by this compound enhances the β-cell's sensitivity to ambient glucose levels, resulting in increased glucose-stimulated insulin secretion (GSIS).[4] The process involves an increased rate of glucose phosphorylation, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin granules.[5]

  • In the Liver: Hepatic glucokinase is pivotal for post-prandial glucose uptake and its conversion into glycogen for storage.[4][5] this compound-mediated activation of hepatic GK increases intracellular glucose-6-phosphate, which promotes glycogen synthesis and enhances glycolysis.[5] This leads to a reduction in hepatic glucose output and increased glucose uptake from the bloodstream.[4][5]

Signaling Pathway Diagrams

AR453588_Pancreas_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK Phosphorylation G6P Glucose-6-P GK->G6P This compound This compound This compound->GK Activates Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP:ADP Ratio Metabolism->ATP_ADP KATP K-ATP Channel ATP_ADP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca2+] Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: this compound-mediated glucokinase activation in pancreatic β-cells.

AR453588_Liver_Pathway cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK Phosphorylation G6P Glucose-6-P GK->G6P This compound This compound This compound->GK Activates Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis->HGO

Caption: this compound-mediated glucokinase activation in hepatocytes.

Quantitative Data Summary

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. Key quantitative data are summarized below.

Table 1: In Vitro Potency of this compound
ParameterValueDescription
EC₅₀ 42 nMThe concentration of this compound required to elicit a half-maximal response in a glucokinase activity assay.[7][8]
Table 2: Preclinical Pharmacokinetic Properties of this compound in Male CD-1 Mice
ParameterValueDosing
Cmax 1.67 µg/mL10 mg/kg, p.o.[4][7]
Tmax 1.0 h10 mg/kg, p.o.[4][7]
AUCinf 4.65 h*µg/mL10 mg/kg, p.o.[4][7]
Vss 0.746 L/kg1 mg/kg, i.v.[4][7]
CL 21.6 mL/min/kg1 mg/kg, i.v.[4][7]
t₁/₂ 1.28 h1 mg/kg, i.v.[4][7]
F (%) 60.3%10 mg/kg p.o. vs 1 mg/kg i.v.[4][7]

Abbreviations: Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUCinf (Area under the curve from time zero to infinity), Vss (Volume of distribution at steady state), CL (Clearance), t₁/₂ (Half-life), F (Oral bioavailability), p.o. (Oral administration), i.v. (Intravenous administration).

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments used to evaluate the efficacy and mechanism of this compound.

In Vivo Anti-Hyperglycemic Activity in Diabetic Mouse Models

This protocol describes a study to assess the dose-dependent anti-hyperglycemic effects of this compound in a genetic model of obesity and diabetes.

  • Animal Model: Male ob/ob mice.

  • Acclimation: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

  • Grouping: Mice are randomized into treatment groups (e.g., vehicle control, this compound at 3, 10, 30 mg/kg).

  • Compound Preparation: this compound is formulated for oral gavage. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] The solution should be clear; heating and/or sonication can be used to aid dissolution.[7]

  • Dosing Regimen: Once-daily oral gavage (p.o.) for 14 consecutive days.[7][8]

  • Key Endpoints:

    • Fasting Blood Glucose: Measured on Day 14 after an overnight fast.

    • Oral Glucose Tolerance Test (OGTT): Performed on Day 14. After the fasting glucose measurement, a glucose bolus (e.g., 2 g/kg) is administered orally. Blood glucose is measured at specified time points (e.g., 0, 15, 30, 60, 120 min) post-glucose challenge.

  • Data Analysis: The Area Under the Curve (AUC) for the OGTT is calculated. Changes in fasting blood glucose and OGTT AUC are compared between treatment groups and the vehicle control using appropriate statistical methods.[4]

Workflow Diagram for In Vivo Efficacy Study

experimental_workflow acclimation 1. Animal Acclimation (ob/ob mice) randomization 2. Randomization into Groups (Vehicle, this compound doses) acclimation->randomization dosing 3. Daily Dosing (p.o.) for 14 Days randomization->dosing day14_fast 4. Day 14: Overnight Fast dosing->day14_fast fbg_measure 5. Measure Fasting Blood Glucose (FBG) day14_fast->fbg_measure ogtt_start 6. Perform OGTT (Oral Glucose Challenge) fbg_measure->ogtt_start ogtt_sampling 7. Blood Glucose Sampling (0, 15, 30, 60, 120 min) ogtt_start->ogtt_sampling analysis 8. Data Analysis (Compare FBG, Calculate AUC) ogtt_sampling->analysis

Caption: General workflow for a 14-day anti-hyperglycemic study in ob/ob mice.
Cellular Glucose Uptake Assay

This assay is critical for confirming the mechanism of action of this compound at a cellular level.

  • Cell Lines: Hepatocyte cell lines (e.g., HepG2) or pancreatic β-cell lines (e.g., INS-1).

  • Procedure:

    • Cell Seeding: Plate cells in a multi-well format (e.g., 96-well plate) and grow to confluence.

    • Starvation: Starve cells in a low-glucose medium for a defined period (e.g., 2-4 hours) to establish a baseline.

    • Treatment: Incubate cells with various concentrations of this compound or vehicle control for a specified time.

    • Glucose Uptake: Add a fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) to the medium and incubate for 30-60 minutes.

    • Wash: Remove the incubation medium and wash the cells with a cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular 2-NBDG.

    • Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is compared between this compound-treated and control wells.

Significance and Future Directions

This compound is a promising preclinical candidate for the treatment of type 2 diabetes.[4] Its dual-action mechanism of enhancing glucose-stimulated insulin secretion from the pancreas and promoting glucose uptake in the liver addresses two key defects in T2D.[4][5] The potent in vitro activity and favorable oral bioavailability demonstrated in animal models warrant further investigation.[4][7][8] Continued development, including long-term efficacy and safety studies, will be essential to translate these preclinical findings to the clinic.[4]

References

Methodological & Application

Application Notes and Protocols for AR453588 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent and orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] Glucokinase is a critical enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver.[1] By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and increases hepatic glucose uptake, thereby demonstrating significant anti-hyperglycemic activity.[1][2] These properties make this compound a compound of interest for the development of novel therapeutics for type 2 diabetes.

This document provides detailed experimental protocols for in vivo mouse studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Data Presentation

Pharmacokinetic Properties of this compound in Mice
ParameterValueSpecies/StrainRoute of AdministrationDosageCitation
EC50 42 nM-In Vitro-[2]
Tmax 1.0 hMouseOral (p.o.)10 mg/kg[2]
Cmax 1.67 µg/mLMouseOral (p.o.)10 mg/kg[2]
AUCinf 4.65 h*µg/mLMouseOral (p.o.)10 mg/kg[2]
Bioavailability (F) 60.3%MouseOral (p.o.)10 mg/kg[2]
t1/2 1.28 hMouseIntravenous (i.v.)1 mg/kg[2][3]
Vss 0.746 L/kgMouseIntravenous (i.v.)1 mg/kg[2][3]
CL 21.6 mL/min/kgMouseIntravenous (i.v.)1 mg/kg[2][3]
In Vivo Efficacy of this compound in Mouse Models
Study ModelDosing RegimenDurationKey FindingsCitation
Normal C57BL/6J Mice 3-30 mg/kg (single dose, p.o.)-Lowered post-prandial glucose levels.[2]
ob/ob Mice 3-30 mg/kg (once daily, p.o.)14 daysDose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and AUC of OGTT on day 14.[2][3]

Signaling Pathway

The mechanism of action of this compound involves the activation of glucokinase in key metabolic tissues, primarily the pancreatic β-cells and the liver.

AR453588_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte High Blood Glucose High Blood Glucose GK_p Glucokinase (GK) High Blood Glucose->GK_p Insulin_Secretion Insulin Secretion GK_l Glucokinase (GK) High Blood Glucose->GK_l AR453588_p This compound AR453588_p->GK_p activates Metabolism_p Glucose Metabolism GK_p->Metabolism_p ATP_ADP ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Ca_influx->Insulin_Secretion AR453588_l This compound AR453588_l->GK_l activates G6P Glucose-6-Phosphate GK_l->G6P Glycogen Glycogen Synthesis G6P->Glycogen HGO ↓ Hepatic Glucose Output G6P->HGO

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental Protocols

Formulation of this compound for Oral Administration

For in vivo studies, this compound can be formulated for oral gavage. Below are three potential vehicle formulations. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

Protocol 1: PEG300/Tween-80/Saline Formulation

  • Add 10% DMSO to the required amount of this compound and vortex to dissolve.

  • Add 40% PEG300 and vortex thoroughly.

  • Add 5% Tween-80 and vortex until a clear solution is obtained.

  • Add 45% saline to reach the final volume and vortex.

    • Note: This formulation has a reported solubility of ≥ 2.5 mg/mL.[2]

Protocol 2: SBE-β-CD Formulation

  • Prepare a 20% solution of SBE-β-CD in saline.

  • Add 10% DMSO to the required amount of this compound and vortex to dissolve.

  • Add 90% of the 20% SBE-β-CD solution to the DMSO/AR453588 mixture and vortex.

    • Note: This formulation has a reported solubility of ≥ 2.5 mg/mL.[2]

Protocol 3: Corn Oil Formulation

  • Add 10% DMSO to the required amount of this compound and vortex to dissolve.

  • Add 90% corn oil and vortex until a clear solution is achieved.

    • Note: This formulation has a reported solubility of ≥ 2.5 mg/mL.[2]

In Vivo Efficacy Study in ob/ob Mice

This protocol outlines a 14-day study to assess the anti-hyperglycemic effects of this compound in a diet-induced or genetic model of obesity and type 2 diabetes, such as the ob/ob mouse.

Materials:

  • ob/ob mice (e.g., from The Jackson Laboratory)

  • This compound

  • Vehicle for oral gavage (see formulation protocols above)

  • Glucometer and test strips

  • Oral gavage needles

  • Standard rodent chow and water

Procedure:

  • Animal Acclimation: Acclimate male ob/ob mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.

    • Group 1: Vehicle control (e.g., 10 mL/kg, p.o.)

    • Group 2: this compound (3 mg/kg, p.o.)

    • Group 3: this compound (10 mg/kg, p.o.)

    • Group 4: this compound (30 mg/kg, p.o.)

  • Dosing: Administer the vehicle or this compound orally once daily for 14 consecutive days.

  • Monitoring: Monitor body weight and food intake daily.

  • Fasting Blood Glucose: On day 14, measure fasting blood glucose after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): Following the fasting blood glucose measurement on day 14, perform an OGTT (see detailed protocol below).

Efficacy_Study_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomization into Groups Acclimation->Grouping Dosing Daily Oral Dosing (14 days) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Monitoring Day14_Fasting Day 14: Fasting Blood Glucose Dosing->Day14_Fasting OGTT Day 14: Oral Glucose Tolerance Test Day14_Fasting->OGTT Data_Analysis Data Analysis OGTT->Data_Analysis

Caption: Workflow for the 14-day in vivo efficacy study of this compound in ob/ob mice.

Oral Glucose Tolerance Test (OGTT) Protocol

Procedure:

  • Fasting: Fast mice for 6 hours with free access to water.

  • Baseline Glucose: At time t=0, collect a blood sample from the tail vein to measure baseline blood glucose.

  • Glucose Challenge: Immediately after the baseline measurement, administer a 2 g/kg dose of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion.

Pharmacokinetic Study in C57BL/6J Mice

This protocol is designed to determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound formulated for oral administration

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (if an intravenous study is also conducted).

References

Application Notes and Protocols: Preparation of AR453588 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3] With an EC50 of 42 nM, this compound demonstrates significant anti-hyperglycemic activity by enhancing the function of glucokinase, a critical enzyme in glucose metabolism.[1][2] This activation occurs in key metabolic tissues like the pancreas and liver, where it promotes glucose-stimulated insulin (B600854) secretion and increases hepatic glucose uptake, respectively.[1][4] Given its mechanism of action, this compound is a compound of significant interest for research into novel therapeutics for type 2 diabetes.

Accurate and reproducible experimental results depend on the correct preparation of compound stock solutions. This document provides a comprehensive protocol for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Compound Data and Storage

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₂₅H₂₅N₇O₂S₂
Molecular Weight 519.64 g/mol [2]
CAS Number 1065609-00-8[2]
Appearance Off-white to light yellow solid[2]
Solubility in DMSO 100 mg/mL (192.44 mM)[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2]

Experimental Protocols

Required Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (recommended)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or thick latex gloves; nitrile gloves may offer limited protection)[5][6]

Safety Precautions
  • DMSO is a potent solvent that can readily penetrate the skin and may carry dissolved substances with it.[6] Always handle DMSO and the resulting stock solution inside a chemical fume hood.[5]

  • Wear appropriate PPE at all times to prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. The volumes can be scaled as needed.

Calculation:

  • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Calculation: Mass (mg) = 10 mM × 1 mL × 519.64 g/mol / 1000 = 5.1964 mg

  • Therefore, approximately 5.20 mg of this compound is needed.

Step-by-Step Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Carefully weigh out 5.20 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube. It is crucial to use a new or properly stored anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect compound solubility and stability.[2]

  • Close the tube tightly and vortex the solution for 1-2 minutes until the solid is fully dissolved.

  • If the compound does not dissolve completely, place the tube in a water bath sonicator for 5-10 minutes to facilitate dissolution.[2] Visually inspect the solution to ensure no particulates remain.

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled tubes.[7]

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]

Preparation of Working Solutions for Cellular Assays

The high concentration of the DMSO stock solution is toxic to cells. It must be diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • To prevent precipitation of the compound, perform serial dilutions. Do not dilute the stock solution directly into the aqueous medium in a single large step.

  • Ensure the final concentration of DMSO in the cell culture or assay is less than 0.5% , and ideally below 0.1%, to minimize solvent-induced toxicity.[7]

  • Crucially, always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[7]

Signaling Pathway and Workflow Diagrams

Mechanism of Action

This compound allosterically activates glucokinase (GK), a key regulator of glucose homeostasis.[1] In pancreatic β-cells, GK acts as a glucose sensor.[4] By enhancing GK activity, this compound increases the rate of glucose metabolism, which elevates the intracellular ATP:ADP ratio. This change leads to the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization and an influx of calcium ions (Ca2+), which triggers the secretion of insulin.[4] In the liver, GK activation promotes the uptake of glucose from the blood and its conversion into glycogen (B147801) for storage, thus reducing overall hepatic glucose output.[1]

AR453588_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose Glucose_int Intracellular Glucose Glucose_ext->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Metabolism Glycolysis & Metabolism G6P->Metabolism ATP_Ratio Increased ATP:ADP Ratio Metabolism->ATP_Ratio KATP KATP Channel Closure ATP_Ratio->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion This compound This compound This compound->GK Activates Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store

References

Application Notes and Protocols for AR453588 in C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent and orally bioavailable small molecule that functions as a glucokinase (GK) activator. Glucokinase is a critical enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver. By allosterically activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increases hepatic glucose uptake, thereby exhibiting significant anti-hyperglycemic activity. These application notes provide detailed protocols for the administration of this compound to C57BL/6J mice, a commonly used inbred strain in metabolic research.

Mechanism of Action

This compound exerts its therapeutic effects by targeting glucokinase in two primary metabolic tissues:

  • Pancreatic β-cells: In these cells, glucokinase acts as a glucose sensor. By activating GK, this compound increases the β-cells' sensitivity to glucose, leading to enhanced insulin secretion in response to elevated blood glucose levels.

  • Liver: In hepatocytes, glucokinase is pivotal for post-prandial glucose uptake and its conversion to glycogen. This compound-mediated activation of hepatic GK promotes glucose phosphorylation, leading to increased glycogen storage and a reduction in hepatic glucose output.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacological properties of this compound. Note that the in vivo efficacy data presented is primarily from studies conducted in ob/ob mice, a model of obesity and type 2 diabetes which has a C57BL/6J background.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound

ParameterValueReference
In Vitro Potency
EC₅₀ (Glucokinase Activation)42 nM[1]
In Vivo Efficacy (ob/ob mice)
Oral Dose Range3-30 mg/kg[1]
Treatment Duration14 days (once daily)[1]
Primary OutcomeLowered fasted blood glucose and AUC in OGTT[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Reference
Cₘₐₓ (µg/mL) -1.67[1]
Tₘₐₓ (h) -1.0[1]
AUCᵢₙ𝒻 (h*µg/mL) 0.774.65[1]
Vss (L/kg) 0.7461.67[1]
CL (mL/min/kg) 21.6-[1]
t₁/₂ (hours) 1.28-[1]
F (%) -60.3[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • To prepare a stock solution, dissolve this compound in DMSO.

  • For a final formulation, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Prepare fresh solutions daily.

Alternative Formulations:

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Protocol 2: In Vivo Anti-Hyperglycemic Efficacy Study in C57BL/6J Mice

This protocol is designed to evaluate the anti-hyperglycemic effect of this compound in C57BL/6J mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound formulation for oral administration (from Protocol 1)

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles (20-22 gauge)

  • Animal scale

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • House mice individually and maintain them on a standard chow diet.

  • Divide mice into treatment groups (n=8-10 per group), including a vehicle control group and groups for different doses of this compound (e.g., 3, 10, 30 mg/kg).

  • Administer the assigned treatment or vehicle orally via gavage once daily for 14 consecutive days.

  • Monitor body weight and food intake daily.

  • On day 14, after a 6-hour fast, measure fasting blood glucose.

  • Following the fasting blood glucose measurement, perform an Oral Glucose Tolerance Test (OGTT) as described in Protocol 3.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess glucose tolerance in mice following treatment with this compound.

Materials:

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • At time 0, collect a baseline blood sample from the tail vein to measure basal blood glucose and plasma insulin levels.

  • Immediately after the baseline sample, administer a glucose bolus of 2 g/kg body weight via oral gavage.

  • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose at each time point using a glucometer.

  • Centrifuge the collected blood to separate plasma and store at -80°C for subsequent insulin analysis (e.g., using an ELISA kit).

  • Calculate the area under the curve (AUC) for the glucose and insulin responses.

Mandatory Visualizations

G cluster_pancreas Pancreatic β-cell Glucose Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_in Intracellular Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound This compound->GK Activates

Caption: this compound signaling pathway in pancreatic β-cells.

G cluster_liver Hepatocyte Blood_Glucose Blood Glucose GLUT2_liver GLUT2 Transporter Blood_Glucose->GLUT2_liver Glucose_in_liver Intracellular Glucose GLUT2_liver->Glucose_in_liver GK_liver Glucokinase (GK) Glucose_in_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver HGO ↓ Hepatic Glucose Output GK_liver->HGO Glycogen_Synthase Glycogen Synthase G6P_liver->Glycogen_Synthase Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen AR453588_liver This compound AR453588_liver->GK_liver Activates

Caption: this compound signaling pathway in hepatocytes.

G cluster_workflow Experimental Workflow Acclimatization Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Gavage (14 days) Grouping->Dosing Measurements Body Weight & Food Intake Monitoring Dosing->Measurements Fasting Fasting (6 hours) Dosing->Fasting FBG Fasting Blood Glucose Measurement Fasting->FBG OGTT Oral Glucose Tolerance Test FBG->OGTT Analysis Data Analysis (AUC Calculation) OGTT->Analysis

Caption: Workflow for in vivo efficacy testing.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the safety and toxicology profile of this compound in C57BL/6J mice. As with any investigational compound, a thorough safety evaluation is crucial. Standard preclinical toxicology studies in rodents typically include:

  • Acute Toxicity: A single high-dose study to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Repeat-Dose Toxicity: Studies of varying durations (e.g., 14 or 28 days) to assess the effects of repeated exposure to the compound. Clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examinations of major organs are typically evaluated.

  • Safety Pharmacology: Studies to evaluate the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Researchers should adhere to institutional and national guidelines for animal welfare and conduct appropriate safety monitoring throughout their studies. Any adverse events should be recorded and reported.

Disclaimer

The experimental protocols and data provided in these application notes are for research purposes only. The in vivo efficacy data for this compound has been primarily derived from studies in ob/ob mice. While C57BL/6J is the background strain for ob/ob mice, the metabolic phenotype is significantly different, and therefore, the effects of this compound may vary in wild-type C57BL/6J mice. Researchers should optimize and validate these protocols for their specific experimental conditions. It is the responsibility of the user to ensure that all procedures are performed in accordance with ethical guidelines and regulations for animal research.

References

Application Notes and Protocols: In Vitro Glucokinase Activation Assay Using AR453588

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates glucose uptake and its conversion to glycogen. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing glucose-dependent insulin secretion and hepatic glucose metabolism. This dual action makes them a promising therapeutic target for type 2 diabetes.

AR453588 is a potent, orally bioavailable small molecule activator of glucokinase.[1] It has demonstrated anti-hyperglycemic activity, making it a compound of significant interest in the development of novel anti-diabetic therapies. These application notes provide detailed protocols for the characterization of this compound and other GKAs using an in vitro coupled enzyme assay.

Principle of the Assay

The in vitro glucokinase activation assay is a coupled enzymatic reaction that measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be measured by monitoring the increase in absorbance at 340 nm (spectrophotometric assay) or the increase in fluorescence at an excitation/emission of ~340/460 nm (fluorometric assay).[2][3]

Data Presentation

Table 1: In Vitro Potency of this compound
CompoundTargetEC50 (nM)Assay Type
This compoundGlucokinase42Biochemical

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1]

Table 2: Recommended Reagent Concentrations for Glucokinase Activation Assay
ReagentStock ConcentrationFinal Concentration
Tris-HCl Buffer (pH 8.0-9.0)1 M50-75 mM
MgCl₂1 M13.3-20 mM
Dithiothreitol (DTT)1 M1 mM
D-Glucose1 M12-25 mM
Adenosine 5'-triphosphate (ATP)100 mM4-5 mM
NADP⁺100 mM0.8-0.9 mM
Glucose-6-Phosphate Dehydrogenase (G6PDH)100-300 units/mL10 units/mL
Recombinant Human Glucokinase0.1-1 unit/mL0.025-0.050 unit/mL
This compound10 mM in DMSOVariable (for dose-response)

Experimental Protocols

Spectrophotometric Glucokinase Activation Assay

This protocol details the measurement of glucokinase activity by monitoring the increase in absorbance at 340 nm.

Materials:

  • Recombinant Human Glucokinase

  • This compound

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of Tris-HCl at the desired pH (e.g., 8.0) and 1 M MgCl₂.

    • Prepare a 1 M stock solution of DTT. It is recommended to add DTT fresh to the assay buffer.

    • Prepare a 1 M stock solution of D-Glucose.

    • Prepare a 100 mM stock solution of ATP.

    • Prepare a 100 mM stock solution of NADP⁺.

    • Reconstitute G6PDH to a stock concentration of 100-300 units/mL in Tris-HCl buffer.

    • Dilute recombinant human glucokinase to a working stock of 0.25-0.50 units/mL in cold enzyme diluent buffer (e.g., 50 mM Tris-HCl, pH 8.5).

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Prepare a reaction cocktail containing Tris-HCl, MgCl₂, DTT, D-Glucose, NADP⁺, and G6PDH at their final assay concentrations (see Table 2) in a suitable container.

    • To each well of a 96-well plate, add the appropriate volume of the reaction cocktail.

    • Add the desired concentration of this compound or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add ATP to each well to its final concentration.

  • Initiate Reaction and Measurement:

    • Pre-incubate the plate at 30°C for 5-10 minutes to achieve temperature equilibrium.

    • Initiate the reaction by adding the diluted glucokinase enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔA₃₄₀/min).

    • Plot the V₀ against the concentration of this compound.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the EC₅₀ value for this compound.

Fluorometric Glucokinase Activation Assay

This protocol offers higher sensitivity and is suitable for high-throughput screening. It measures the fluorescence of NADPH.

Materials:

  • All materials listed for the spectrophotometric assay.

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~340 nm and emission at ~460 nm.

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as for the spectrophotometric assay.

  • Assay Setup:

    • The setup is similar to the spectrophotometric assay, but performed in a black microplate to minimize background fluorescence.

  • Initiate Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the diluted glucokinase enzyme solution.

    • Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Plot the enzyme activity against the concentration of this compound to determine the EC₅₀ value.

Mandatory Visualization

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte cluster_downstream Downstream Metabolic Pathways Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate GK->G6P ATP -> ADP This compound This compound (Allosteric Activator) This compound->GK Binds & Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (Liver) G6P->Glycogen_Synthesis Insulin_Secretion ↑ Insulin Secretion (Pancreas) Glycolysis->Insulin_Secretion ↑ATP:ADP Ratio

Caption: Allosteric activation of Glucokinase by this compound.

Experimental_Workflow prep Prepare Assay Plate (Reaction Mix + this compound/Vehicle + ATP) pre_incubate Pre-incubate at 30-37°C prep->pre_incubate initiate Initiate Reaction (Add Glucokinase) pre_incubate->initiate measure Kinetic Measurement (Absorbance at 340 nm or Fluorescence) initiate->measure analyze Data Analysis (Calculate V₀ and EC₅₀) measure->analyze

Caption: In Vitro Glucokinase Activation Assay Workflow.

References

Application Notes and Protocols for Oral Gavage Administration of AR453588 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent and orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2] With an EC50 of 42 nM, this compound has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes.[1][3] As a glucokinase activator, it enhances the function of glucokinase in key metabolic tissues such as the pancreatic β-cells and the liver, thereby promoting glucose uptake and utilization.[1][2] Due to its therapeutic potential, robust and reproducible methods for its administration in animal models are crucial for further preclinical development. This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in animal models, with a focus on addressing its poor aqueous solubility.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is essential for developing appropriate oral formulations.

PropertyValueReference
Molecular Weight 519.64 g/mol [1]
Formula C25H25N7O2S2[1]
Appearance Off-white to light yellow solid[1]
In Vitro EC50 42 nM[1][3]
Solubility Soluble in DMSO (100 mg/mL), various co-solvent systems.[1][1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Table 1: Physicochemical Properties of this compound.

ParameterValueAnimal ModelDosingReference
Cmax 1.67 µg/mLMale CD-1 mice10 mg/kg, p.o.[1]
Tmax 1.0 hMale CD-1 mice10 mg/kg, p.o.[1]
AUCinf 4.65 h*µg/mLMale CD-1 mice10 mg/kg, p.o.[1]
Bioavailability (F) 60.3%Male CD-1 mice10 mg/kg, p.o.[1]
Clearance (CL) 21.6 mL/min/kgMale CD-1 mice1 mg/kg, i.v.[1]
Volume of Distribution (Vss) 0.746 L/kgMale CD-1 mice1 mg/kg, i.v.[1]
Half-life (t1/2) 1.28 hMale CD-1 mice1 mg/kg, i.v.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice.

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase (GK).[1] In pancreatic β-cells, GK acts as a glucose sensor, and its activation by this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS).[2] In the liver, activated GK increases glucose phosphorylation, leading to enhanced glycogen (B147801) synthesis and reduced hepatic glucose output.[2]

Glucokinase Activation Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Blood_Glucose Blood Glucose Insulin_p->Blood_Glucose Lowers AR453588_p This compound AR453588_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis_l->HGO HGO->Blood_Glucose Maintains AR453588_l This compound AR453588_l->GK_l Activates Blood_Glucose->Glucose_p Blood_Glucose->Glucose_l

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Protocols

Formulation Strategies for Poorly Soluble Compounds

Given that this compound is poorly soluble in water, appropriate formulation is critical for achieving consistent and reliable results in oral gavage studies. The primary goal is to create a stable and homogenous solution or suspension that allows for accurate dosing. Common strategies for formulating poorly soluble compounds for oral administration in preclinical studies include the use of co-solvents, surfactants, and suspending agents.

Recommended Formulations for this compound

Several vehicle compositions have been reported to successfully dissolve this compound for in vivo use.[1] The choice of formulation may depend on the required dose, animal species, and study duration. It is recommended to perform a small pilot study to assess the stability and tolerability of the chosen formulation.

FormulationComponentsAchievable ConcentrationNotesReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLResults in a clear solution.[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLResults in a clear solution.[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLResults in a clear solution.[1]

Table 3: Recommended Formulations for this compound.

Preparation Protocol for Formulation 1 (Co-solvent System)

This protocol details the preparation of a 100 mL stock solution of the vehicle described in Protocol 1.

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • This compound powder

  • Sterile conical tubes or beakers

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile container, add the solvents one by one in the following order:

      • 10 mL of DMSO

      • 40 mL of PEG300

      • 5 mL of Tween-80

      • 45 mL of Saline

    • Mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous solution is formed.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired final concentration and total volume. For example, for a 2.5 mg/mL solution in 10 mL of vehicle, weigh out 25 mg of this compound.

    • Add the weighed this compound powder to the prepared vehicle.

    • Vortex the mixture vigorously.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution cools to room temperature before administration.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

Formulation Workflow cluster_prep Preparation start Start weigh Weigh this compound start->weigh prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) start->prepare_vehicle mix Add this compound to Vehicle weigh->mix prepare_vehicle->mix vortex Vortex Vigorously mix->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution heat_sonicate Gentle Heat / Sonicate check_dissolution->heat_sonicate No final_check Final Visual Inspection check_dissolution->final_check Yes cool Cool to Room Temperature heat_sonicate->cool cool->vortex ready Ready for Gavage final_check->ready Clear Solution fail Discard / Reformulate final_check->fail Particulates Present

Caption: Workflow for the preparation of this compound formulation.

Oral Gavage Protocol in Mice

This protocol provides a step-by-step guide for the oral administration of the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, with a ball tip for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh the mouse immediately before dosing to accurately calculate the required volume.

    • The typical dosing volume for mice is 10 mL/kg. For a 25g mouse, the volume would be 0.25 mL.

    • Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Restraint and Administration:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held firmly.

    • Position the mouse in a vertical orientation.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.

    • The needle should pass smoothly down the esophagus. If resistance is met, do not force the needle . Withdraw and reposition.

    • Once the needle is correctly positioned in the stomach (a slight bulge may be visible on the left side of the abdomen), depress the syringe plunger slowly and steadily to deliver the formulation.

  • Post-Administration:

    • After administration, gently withdraw the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or leakage of the formulation from the mouth or nose.

Troubleshooting

IssuePossible CauseSolution
Compound Precipitation - Incomplete initial dissolution.- Temperature changes.- Ensure complete dissolution during preparation using vortexing, gentle heating, or sonication.- Prepare fresh solutions for each experiment.
High Variability in Results - Inconsistent dosing or administration.- Non-homogenous formulation.- Ensure accurate calibration of syringes and proper gavage technique.- Thoroughly mix the formulation before drawing each dose.
Adverse Animal Reactions - Improper gavage technique causing esophageal trauma.- High concentration of DMSO or other excipients.- Ensure personnel are properly trained in oral gavage.- Consider alternative formulations with lower concentrations of potentially irritating excipients for long-term studies.

Table 4: Troubleshooting Common Issues.

Conclusion

The successful oral administration of this compound in animal models is achievable with careful attention to formulation and gavage technique. The protocols outlined in this document provide a starting point for researchers. It is essential to select an appropriate vehicle that ensures complete dissolution and to adhere to best practices for oral gavage to ensure animal welfare and the integrity of experimental data. These guidelines will aid in the consistent and effective preclinical evaluation of the glucokinase activator this compound.

References

Application Notes and Protocols for Measuring the EC50 of AR453588

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the half-maximal effective concentration (EC50) of AR453588, a potent glucokinase (GK) activator, in a laboratory setting. The information is intended to guide researchers in pharmacology, drug discovery, and metabolic disease research.

This compound is an orally bioavailable small molecule that allosterically activates glucokinase, a critical enzyme in glucose metabolism.[1] This activation enhances glucose sensing in pancreatic β-cells, leading to increased insulin (B600854) secretion, and promotes glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] Due to its anti-hyperglycemic properties, this compound is a compound of significant interest for the development of therapeutics for type 2 diabetes.[1][3] An accurate determination of its EC50 is crucial for evaluating its potency and for the development of further in vitro and in vivo studies.

Data Presentation

Quantitative data from EC50 determination experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Pharmacological Properties of this compound

ParameterValueDescription
TargetGlucokinase (GK)Also known as hexokinase IV, a key enzyme in glucose metabolism.[1]
Mechanism of ActionAllosteric ActivatorEnhances the catalytic activity of glucokinase.[1]
Reported EC5042 nMThe concentration of this compound that elicits half-maximal activation of glucokinase.[3][4][5]
SolubilitySoluble in DMSOA 10 mM stock solution in 100% DMSO is recommended for in vitro assays.[6]
Recommended Starting Concentration Range for Cell-Based Assays1 nM to 100 µMA broad range to capture the full dose-response curve.[6][7]

Experimental Protocols

Two primary methods are presented for determining the EC50 of this compound: a cell-based assay to measure the compound's effect in a biological system and a biochemical assay to directly measure its activity on the glucokinase enzyme.

Protocol 1: Cell-Based EC50 Determination using a Luminescent Cell Viability Assay

This protocol describes the use of a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to indirectly measure the effect of this compound on cell metabolism in a relevant cell line (e.g., a pancreatic β-cell line like INS-1E). Increased glucokinase activity is expected to lead to enhanced glucose metabolism and, consequently, changes in ATP levels, which are measured by the assay.

Materials:

  • This compound

  • INS-1E cells (or other suitable pancreatic β-cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

  • Anhydrous DMSO

Procedure:

  • Cell Seeding:

    • Culture INS-1E cells according to standard protocols.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 1 nM to 100 µM). It is advisable to prepare these at 2x the final desired concentration.

  • Compound Treatment:

    • Remove the existing medium from the cell plate.

    • Add an equal volume of the 2x compound dilutions to the respective wells.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate reader.[6]

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percent activity.

    • Plot the percent activity against the logarithm of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.[6][7]

Protocol 2: Biochemical EC50 Determination using a Glucokinase Activity Assay

This protocol outlines a direct in vitro method to measure the activation of recombinant human glucokinase by this compound. The assay couples the production of glucose-6-phosphate (G6P) by glucokinase to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer (pH 8.0)

  • 96-well UV-transparent plates

  • Spectrophotometer with kinetic reading capabilities at 340 nm

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a reagent mix in Tris-HCl buffer (pH 8.0) containing MgCl₂, glucose, ATP, and NADP+.[3]

    • Prepare separate solutions of glucokinase and G6PDH in the Tris-HCl buffer.[3] The optimal concentrations of enzymes and substrates should be determined empirically to ensure a linear reaction rate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve a range of final concentrations.

  • Assay Setup:

    • In a 96-well plate, add the reagent mix, the G6PDH enzyme solution, and the various concentrations of this compound.[3]

    • Include vehicle control wells (containing DMSO) and positive control wells (if a known activator is available).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the glucokinase enzyme solution to each well.[3]

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) to determine the initial reaction velocity (V₀).[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve for each concentration of this compound.[3]

    • Plot the V₀ against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Mandatory Visualizations

G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas AR453588_pancreas This compound AR453588_pancreas->GK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Metabolism_pancreas Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP_pancreas ↑ ATP/ADP Ratio Metabolism_pancreas->ATP_ADP_pancreas KATP_pancreas KATP Channel Closure ATP_ADP_pancreas->KATP_pancreas Depolarization_pancreas Membrane Depolarization KATP_pancreas->Depolarization_pancreas Ca_pancreas ↑ Intracellular Ca²⁺ Depolarization_pancreas->Ca_pancreas Insulin_pancreas Insulin Secretion Ca_pancreas->Insulin_pancreas Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver AR453588_liver This compound AR453588_liver->GK_liver Activates G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver HGO ↓ Hepatic Glucose Output GK_liver->HGO Glycogen Glycogen Synthesis G6P_liver->Glycogen

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Defined Period C->D E Add Luminescent Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Plot Dose-Response Curve F->G H Calculate EC50 using Non-linear Regression G->H

Caption: Experimental workflow for cell-based EC50 determination of this compound.

References

Application Notes and Protocols for Assessing the Effect of AR453588 on Post-Prandial Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2][3] Glucokinase acts as a glucose sensor in pancreatic β-cells and the liver.[4][5][6][7] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[4][5] In the liver, it facilitates the uptake and conversion of glucose to glycogen.[4][5][7] By activating glucokinase, this compound enhances glucose-dependent insulin secretion and hepatic glucose metabolism, making it a promising therapeutic candidate for type 2 diabetes.[4][8]

These application notes provide a detailed overview of preclinical techniques and protocols to assess the efficacy of this compound in regulating post-prandial glucose. The methodologies described herein range from in vitro enzymatic assays to in vivo animal studies, offering a comprehensive framework for characterizing the pharmacological effects of this compound and other glucokinase activators.

Mechanism of Action: Glucokinase Activation

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[4] This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways in key tissues.[4]

Signaling Pathway of Glucokinase Activation

GKA_Signaling cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p Substrate G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation AR453588_p This compound AR453588_p->GK_p Allosteric Activation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_exocytosis Insulin Exocytosis Ca_channel->Insulin_exocytosis Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l Substrate G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation AR453588_l This compound AR453588_l->GK_l Allosteric Activation Glycogen_syn Glycogen Synthesis G6P_l->Glycogen_syn Glycolysis_l Glycolysis G6P_l->Glycolysis_l

Caption: Glucokinase activation by this compound in pancreas and liver.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and other representative glucokinase activators. This data provides a basis for comparison and for designing experiments to evaluate novel compounds.

Table 1: In Vitro Potency of Glucokinase Activators
CompoundEC50 (Glucokinase Activation)Cell/Islet TypeGlucose ConcentrationReference
This compound 42 nMRecombinant Human GKNot Specified[2][3]
GKA-5033 nMRecombinant Human GK5 mM[9]
DorzagliatinNot Explicitly Stated--[4]
TTP399Not Explicitly Stated--[4]
GKA23152 ± 2 nMRecombinant Rat GK5 mM[10][11]
Globalagliatin (LY2608204)42 nMRecombinant GKNot Specified[1]
Table 2: In Vivo Efficacy of Glucokinase Activators in Animal Models
CompoundAnimal ModelDoseKey FindingsReference
This compound ob/ob mice3-30 mg/kg, p.o. once daily for 14 daysLowered fasted blood glucose and the area under the curve (AUC) of the OGTT.[4]
DorzagliatinHigh-fat diet-induced diabetic mice15-30 mg/kg, p.o. once daily for 19 daysFully restored glucose-stimulated insulin secretion (GSIS) even after drug withdrawal.[4]
GKA23High-fat diet-fed miceNot SpecifiedImproved glucose homeostasis and lipid profile.[10]
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
ParameterValue (10 mg/kg, p.o.)Value (1 mg/kg, i.v.)Reference
Cmax1.67 µg/mL-[2]
Tmax1.0 h-[2]
AUCinf4.65 hµg/mL0.77 hµg/mL[2][3]
t1/2-1.28 hours[3]
Vss-0.746 L/kg[3]
CL-21.6 mL/min/kg[3]
F60.3%-[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on post-prandial glucose are provided below.

Protocol 1: In Vitro Glucokinase Activity Assay (Fluorometric)

This assay measures the ability of this compound to directly activate the glucokinase enzyme.

Principle: Glucokinase converts glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The fluorescence of NADPH is measured (Ex/Em = 340/460 nm) and is proportional to the glucokinase activity.[12]

Materials:

  • Recombinant human glucokinase

  • Glucokinase Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)

  • D-Glucose

  • ATP

  • MgCl2

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (and other test compounds) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagent Mix: In the Glucokinase Assay Buffer, prepare a master mix containing D-Glucose (at a concentration near the EC50, e.g., 5-8 mM), ATP, MgCl2, NADP+, and G6PDH.

  • Compound Plating: Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. Add the diluted compound to the wells of the 96-well plate. Include vehicle controls (DMSO) and a positive control (a known glucokinase activator).

  • Enzyme Addition: Add recombinant glucokinase to each well to initiate the reaction.

  • Incubation and Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 30°C. Measure the fluorescence kinetically for 20-30 minutes.[13][14]

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound. Plot the reaction velocity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

InVitro_Workflow start Start reagent_prep Prepare Reagent Mix (Glucose, ATP, NADP+, G6PDH) start->reagent_prep compound_plating Plate Serial Dilutions of this compound reagent_prep->compound_plating enzyme_add Add Recombinant Glucokinase compound_plating->enzyme_add measurement Kinetic Fluorescence Measurement (Ex/Em = 340/460 nm) enzyme_add->measurement data_analysis Calculate Initial Velocity measurement->data_analysis ec50_calc Determine EC50 data_analysis->ec50_calc end End ec50_calc->end

Caption: Workflow for the in vitro glucokinase activity assay.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo method to assess how effectively an animal handles an oral glucose load, and is a key assay for evaluating anti-diabetic compounds.[15][16]

Animals:

  • Male C57BL/6J mice or a diabetic mouse model (e.g., ob/ob or diet-induced obese mice).[4]

Materials:

  • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Glucose solution (e.g., 20% in sterile water)[16]

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Warming lamp

Procedure:

  • Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.[16]

  • Compound Administration: Administer this compound or vehicle control by oral gavage at the desired dose (e.g., 3-30 mg/kg).

  • Baseline Glucose: After a set time post-compound administration (e.g., 30-60 minutes), take a baseline blood glucose reading (t=0) from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[16]

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[16][17]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes. Compare the AUC values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

OGTT_Workflow start Start fasting Overnight Fasting of Mice (16-18 hours) start->fasting compound_admin Oral Administration of This compound or Vehicle fasting->compound_admin baseline_glucose Measure Baseline Blood Glucose (t=0) compound_admin->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge glucose_monitoring Monitor Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->glucose_monitoring data_analysis Plot Glucose vs. Time and Calculate AUC glucose_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Protocol 3: Meal Tolerance Test (MTT) in Mice

The MTT provides a more physiologically relevant assessment of post-prandial glucose control compared to the OGTT, as it uses a mixed liquid meal.[18]

Animals:

  • Male C57BL/6J mice or a diabetic mouse model.

Materials:

  • This compound formulated for oral gavage

  • Liquid mixed meal (e.g., Ensure® or a similar nutritional drink)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast mice for a shorter duration than for an OGTT (e.g., 4-6 hours) to better mimic a pre-meal state.[18]

  • Compound Administration: Administer this compound or vehicle control by oral gavage.

  • Baseline Glucose: Take a baseline blood glucose reading (t=0) from the tail vein.

  • Meal Challenge: Administer the liquid mixed meal via oral gavage.

  • Blood Glucose and Insulin Monitoring: Measure blood glucose from the tail vein at specified time points (e.g., 15, 30, 60, 120, and 180 minutes). If possible, collect additional blood samples at key time points (e.g., 0, 15, 30 minutes) for plasma insulin analysis by ELISA.

  • Data Analysis: Plot the mean blood glucose and insulin concentrations at each time point for each treatment group. Calculate the AUC for both glucose and insulin excursions.

Protocol 4: Continuous Glucose Monitoring (CGM) in Preclinical Models

CGM allows for the continuous, real-time measurement of glucose levels, providing a more complete picture of glycemic control and variability compared to discrete time-point measurements.[19][20] This can be particularly useful for assessing the effects of a compound over a full 24-hour period, including the post-prandial state after regular feeding.

Animals:

  • Diabetic animal models (e.g., rats or minipigs) are often used for CGM studies due to their size and the chronicity of the model.

Materials:

  • Implantable CGM device (telemetry-based or skin-patch)

  • Surgical supplies for implantation (if required)

  • Data acquisition system compatible with the CGM device

  • This compound formulated for the appropriate dosing regimen (e.g., in feed or by daily gavage)

Procedure:

  • CGM Device Implantation: Surgically implant the CGM sensor according to the manufacturer's instructions. Allow for a recovery period.

  • Acclimatization and Baseline Recording: Acclimatize the animals to the housing and recording conditions. Record baseline glucose data for several days before starting treatment.

  • Treatment Period: Administer this compound or vehicle over a defined period (e.g., 1-2 weeks).

  • Continuous Data Collection: Record glucose data continuously throughout the baseline and treatment periods.

  • Data Analysis: Analyze the CGM data to determine key metrics such as:

    • Mean 24-hour glucose

    • Time in range (TIR), time above range (TAR), and time below range (TBR)

    • Glycemic variability (e.g., standard deviation, coefficient of variation)

    • Post-prandial glucose excursions following spontaneous meals. Compare these metrics between the baseline and treatment periods, and between the this compound and vehicle groups.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound's effect on post-prandial glucose. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize the mechanism of action, potency, and efficacy of this and other glucokinase activators. The detailed methodologies and comparative data will aid in the design of informative experiments and the interpretation of results, ultimately facilitating the development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols: A Guide to Using AR453588 in ob/ob Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[2] In the liver, it facilitates the uptake and conversion of glucose into glycogen (B147801).[2] this compound allosterically activates GK, leading to enhanced glucose-dependent insulin secretion and increased hepatic glucose metabolism. This dual mechanism of action makes it a compound of significant interest for the development of novel therapeutics for type 2 diabetes.[2]

The ob/ob mouse is a widely used genetic model of obesity and type 2 diabetes. These mice have a mutation in the leptin gene, leading to hyperphagia, severe obesity, hyperglycemia, and insulin resistance, closely mimicking aspects of human type 2 diabetes.[3] This makes them a suitable model for evaluating the in vivo efficacy of anti-diabetic compounds like this compound.

These application notes provide a guide for the use of this compound in ob/ob mouse models, including its mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.

Mechanism of Action: Glucokinase Activation

This compound exerts its anti-hyperglycemic effects by allosterically activating glucokinase in key metabolic tissues:

  • Pancreatic β-cells: By enhancing GK activity, this compound increases the sensitivity of β-cells to glucose. This leads to a greater influx of glucose into the cell, an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent calcium influx, which ultimately triggers increased insulin secretion in a glucose-dependent manner.

  • Liver: In hepatocytes, activation of GK by this compound promotes the phosphorylation of glucose to glucose-6-phosphate. This traps glucose inside the liver cells, stimulating glycogen synthesis and glycolysis, and reducing hepatic glucose output.[4]

The dual action of this compound in both the pancreas and the liver contributes to its overall glucose-lowering effects.[2]

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p AR453588_p This compound AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis & TCA Cycle G6P_p->Metabolism_p ATP_ADP_p ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Intracellular Ca2+ Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l AR453588_l This compound AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Fasting Glucose) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, this compound) Baseline->Randomization Dosing Daily Dosing (14 days) This compound (3-30 mg/kg, p.o.) Randomization->Dosing Monitoring Weekly Monitoring (Body Weight, Food Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (Day 14) Dosing->OGTT Termination Study Termination (Tissue Collection) OGTT->Termination

References

Best Practices for Handling and Storing AR453588 Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of AR453588 powder, a potent and orally bioavailable glucokinase activator. Adherence to these guidelines is crucial for ensuring the integrity of the compound, obtaining reproducible experimental results, and maintaining a safe laboratory environment.

Compound Information

Parameter Value Reference
IUPAC Name 1-(4-(4-(5-methoxy-2-(pyridin-2-yl)pyridin-3-yl)thiazol-2-ylamino)piperidin-1-yl)ethan-1-one
CAS Number 1065609-97-4
Molecular Formula C24H27N7O2S
Molecular Weight 493.58 g/mol
Appearance Solid powder[1]
EC₅₀ 42 nM for human glucokinase[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is available and should be consulted before handling the compound.[1] General safety precautions for handling chemical powders should always be followed.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated. Work in a well-ventilated area, preferably a chemical fume hood.

  • Body Protection: Wear a lab coat to prevent skin contact.

Handling Precautions
  • Avoid inhalation of dust.

  • Avoid contact with eyes, skin, and clothing.

  • Handle in a well-ventilated area.

  • Wash hands thoroughly after handling.

First Aid Measures
  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spills and Disposal
  • Spills: Wear appropriate PPE. For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow emergency procedures and contact environmental health and safety personnel.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and activity.

Form Storage Temperature Storage Duration Notes
Solid Powder -20°C3 yearsStore in a dry, dark place.
Stock Solution (-80°C) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Solution Preparation

This compound has limited solubility in aqueous solutions. The following protocols are recommended for preparing stock and working solutions.

In Vitro Stock Solution (e.g., 10 mM in DMSO)
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Aseptically weigh the required amount of powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C.

In Vivo Dosing Solutions

For in vivo studies, this compound can be formulated for oral administration. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate co-solvents. Prepare fresh dosing solutions daily.

Formulation 1: DMSO, PEG300, Tween-80, Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume.

  • This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Formulation 2: DMSO and Corn Oil

  • Prepare a stock solution of this compound in DMSO.

  • For a final concentration of ≥ 2.5 mg/mL, dilute the DMSO stock solution with 9 volumes of corn oil (10% DMSO in the final solution).

Experimental Protocols

The following are representative protocols for common experiments involving this compound. These should be optimized for specific experimental conditions.

In Vitro Glucokinase Activation Assay

This assay measures the ability of this compound to enhance the enzymatic activity of glucokinase. A common method is a coupled enzymatic assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound working solutions (serial dilutions)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Glucose

  • ATP

  • NADP+

  • G6PDH

  • 96-well or 384-well microplate

  • Microplate reader with absorbance measurement at 340 nm

Protocol:

  • Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the reaction mixture to the wells of the microplate.

  • Add this compound working solutions or vehicle control (e.g., DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant glucokinase solution.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Plot the V₀ against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Cell-Based Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in a relevant cell line (e.g., hepatocytes or pancreatic β-cells).

Materials:

  • Hepatocyte or pancreatic β-cell line (e.g., HepG2, INS-1)

  • Cell culture medium

  • This compound working solutions

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with this compound working solutions or vehicle control in KRH buffer for a specified time (e.g., 30-60 minutes).

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 10-15 minutes).

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells.

  • If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter.

  • If using a fluorescent glucose analog, measure the fluorescence of the cell lysates using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Signaling Pathway and Workflow Diagrams

Glucokinase_Activation_Pathway Glucokinase Activation Signaling Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis (Hepatocyte) G6P->Glycogen ATP Increased ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca2_channel Ca2_influx Ca²⁺ Influx Ca2_channel->Ca2_influx Insulin_secretion Insulin Secretion (β-cell) Ca2_influx->Insulin_secretion This compound This compound This compound->GK Allosteric Activation

Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.

In_Vitro_Assay_Workflow In Vitro Glucokinase Activation Assay Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, Substrates, Enzyme) start->prepare_reagents add_reagents Add Reaction Mixture to Plate prepare_reagents->add_reagents prepare_compound Prepare this compound Serial Dilutions add_compound Add this compound or Vehicle prepare_compound->add_compound add_reagents->add_compound initiate_reaction Initiate Reaction with Glucokinase add_compound->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocity (V₀) measure_absorbance->calculate_velocity plot_data Plot V₀ vs. [this compound] calculate_velocity->plot_data determine_ec50 Determine EC₅₀ plot_data->determine_ec50 end End determine_ec50->end

Caption: Workflow for an in vitro glucokinase activation assay.

References

Troubleshooting & Optimization

Troubleshooting AR453588 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the glucokinase activator, AR453588, in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris, HEPES). Why is this happening?

A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. Direct dissolution in standard aqueous buffers will likely result in precipitation or an inability to achieve the desired concentration. To overcome this, the use of organic co-solvents and specific formulation strategies is necessary to prepare stock solutions and working dilutions for your experiments.

Q2: What are the recommended methods for preparing a soluble stock solution of this compound?

A2: It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). From this stock, you can then prepare working solutions using specific co-solvent formulations. Below are established protocols that yield clear solutions of at least 2.5 mg/mL.[1]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What can I do to prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps to mitigate this issue:

  • Control Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental medium below 0.5% to minimize solvent-induced artifacts and toxicity.[2]

  • Rapid Dilution with Vigorous Mixing: When adding the this compound stock solution to your aqueous buffer, do so quickly and with vigorous vortexing or stirring. This helps to rapidly disperse the compound before it has a chance to aggregate and precipitate.[2]

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your DMSO stock into a smaller volume of medium first, and then add this to the final volume.

  • Gentle Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, be cautious and ensure that the temperature will not affect the stability of this compound or other components in your assay.

  • Use of Surfactants or Solubilizing Agents: For particularly challenging applications, consider the inclusion of surfactants like Tween-80 or complexing agents such as SBE-β-CD in your final aqueous medium, as indicated in the formulation protocols.

Q4: I observe variability in my experimental results. Could this be related to this compound solubility?

A4: Yes, inconsistent solubility can lead to significant variability in experimental outcomes. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, visible particles) before use.

  • Sonication: If you suspect incomplete dissolution, brief sonication in a bath sonicator can help to break up aggregates and improve solubility.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of all co-solvents (e.g., DMSO, PEG300, Tween-80) as your this compound-treated samples to account for any effects of the solvents themselves.[2]

Data Presentation: Formulation Protocols for this compound

The following table summarizes recommended formulation protocols for achieving a soluble concentration of this compound of at least 2.5 mg/mL.

Protocol Component 1 Component 2 Component 3 Component 4 Achievable Solubility Reference
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (4.81 mM)[1]
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (4.81 mM)
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mL (4.81 mM)

Experimental Protocols

Protocol for Preparing a 2.5 mg/mL Working Solution using Protocol 1

This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Prepare the 1 mL working solution:

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution to ensure homogeneity. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

This compound Signaling Pathway

This compound is an allosteric activator of glucokinase (GK). In pancreatic β-cells, this leads to increased glucose-stimulated insulin (B600854) secretion. In the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[3][4]

AR453588_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AR453588_p This compound GK_p Glucokinase (GK) AR453588_p->GK_p Activates Glucose_p Glucose Glucose_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP_p Increased ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_Influx_p Ca2+ Influx Depolarization_p->Ca_Influx_p Insulin_Secretion Insulin Secretion Ca_Influx_p->Insulin_Secretion AR453588_l This compound GK_l Glucokinase (GK) AR453588_l->GK_l Activates Glucose_l Glucose Glucose_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow outlines a logical approach to addressing solubility issues during experimental setup.

Troubleshooting_Workflow Start Start: Need to prepare This compound working solution Prepare_Stock Prepare concentrated stock in 100% Anhydrous DMSO Start->Prepare_Stock Choose_Formulation Select appropriate aqueous formulation protocol (see Table) Prepare_Stock->Choose_Formulation Prepare_Working Prepare working solution using co-solvents (e.g., PEG300, Tween-80, SBE-β-CD) Choose_Formulation->Prepare_Working Visual_Inspection Visually inspect for precipitation/cloudiness Prepare_Working->Visual_Inspection Precipitation Precipitation Observed Visual_Inspection->Precipitation Yes Clear_Solution Clear Solution Visual_Inspection->Clear_Solution No Troubleshoot Troubleshooting Steps: - Use rapid dilution/vigorous mixing - Gentle warming (37°C) - Brief sonication - Re-evaluate final concentration Precipitation->Troubleshoot Troubleshoot->Prepare_Working Proceed Proceed with Experiment (include vehicle control) Clear_Solution->Proceed

References

Optimizing AR453588 dose-response curves in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for the glucokinase activator, AR453588.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3] It allosterically activates GK, a critical enzyme for glucose sensing and metabolism in the pancreatic β-cells and the liver.[2] This activation enhances glucose uptake and utilization, giving this compound its anti-hyperglycemic properties.[1][2][4]

Q2: How does this compound affect different tissues?

This compound has distinct effects in key metabolic tissues:

  • Pancreatic β-Cells : It acts as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[2] By activating glucokinase, this compound increases the β-cell's sensitivity to glucose, which boosts insulin release when blood glucose is high.[2][5]

  • Hepatocytes (Liver Cells) : It enhances the liver's ability to take up glucose from the blood after a meal and store it as glycogen (B147801).[2] This is achieved by increasing glucose phosphorylation, which leads to greater glycogen synthesis and a reduction in the amount of glucose produced and released by the liver.[2]

Q3: What is the reported in vitro potency of this compound?

This compound is a potent glucokinase activator with a reported half-maximal effective concentration (EC50) of 42 nM.[1][3][4][6] The EC50 represents the concentration of this compound required to achieve 50% of its maximum effect in an in vitro assay.[7][8]

Q4: How should I prepare a stock solution of this compound?

This compound can be dissolved in solvents like DMSO. For in vivo studies, specific formulations are required. One protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[1]

Q5: What are the key parameters to consider when designing a dose-response experiment for this compound?

When designing a dose-response experiment, consider the following:

  • Dose Range : The concentration range should bracket the expected EC50 (42 nM). A common approach is to use a semi-logarithmic dilution series (e.g., 1 nM to 100 µM) to generate a full sigmoidal curve.

  • Controls : Always include a vehicle (negative) control (e.g., DMSO) and potentially a positive control using a known glucokinase activator.[9]

  • Replicates : Use at least triplicate wells for each concentration to ensure statistical significance and identify outliers.

  • Assay Conditions : Ensure that substrate concentrations (Glucose, ATP) are optimized and do not become rate-limiting during the experiment.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available preclinical data.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
EC50 42 nMThe concentration of this compound that produces 50% of the maximum activation of the glucokinase enzyme.[1][4][6]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterDose & RouteValue
Cmax 10 mg/kg, p.o.1.67 µg/mL
Tmax 10 mg/kg, p.o.1.0 h
AUCinf 10 mg/kg, p.o.4.65 h*µg/mL
t1/2 1 mg/kg, i.v.1.28 h

Data derived from studies in mice.[1][4][5] p.o. = oral administration; i.v. = intravenous administration.

Signaling Pathway and Workflow Diagrams

AR453588_Signaling_Pathway This compound Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver) p_glucose Glucose p_gk Glucokinase p_glucose->p_gk p_g6p Glucose-6-P p_gk->p_g6p p_glycolysis Glycolysis p_g6p->p_glycolysis p_atp ↑ ATP/ADP Ratio p_glycolysis->p_atp p_katp KATP Channel Closure p_atp->p_katp p_depol Membrane Depolarization p_katp->p_depol p_ca Ca2+ Influx p_depol->p_ca p_insulin Insulin Secretion p_ca->p_insulin p_ar45 This compound p_ar45->p_gk Activates l_glucose Glucose l_gk Glucokinase l_glucose->l_gk l_g6p Glucose-6-P l_gk->l_g6p l_glycogen ↑ Glycogen Synthesis l_g6p->l_glycogen l_glycolysis ↑ Glycolysis l_g6p->l_glycolysis l_hgo ↓ Hepatic Glucose Output l_glycogen->l_hgo l_glycolysis->l_hgo l_ar45 This compound l_ar45->l_gk Activates

Caption: this compound-mediated glucokinase activation in pancreas and liver.

Dose_Response_Workflow Experimental Workflow for Dose-Response Curve Generation prep 1. Compound Preparation - Prepare this compound stock (e.g., in DMSO) - Perform serial dilutions to create concentration range plate 2. Assay Plating - Add diluted compounds and controls (vehicle) to a 384-well plate prep->plate reagents 3. Reagent Addition - Prepare and add master mix:  - Glucokinase Enzyme  - Substrates (Glucose, ATP)  - Coupling System (G6PDH, NADP+) plate->reagents incubate 4. Incubation - Incubate plate at a controlled temperature (e.g., Room Temp) reagents->incubate read 5. Signal Detection - Measure signal kinetically (e.g., NADPH fluorescence at Ex/Em 340/460 nm) incubate->read analyze 6. Data Analysis - Calculate reaction velocity for each well - Normalize data to controls (0% and 100%) read->analyze plot 7. Curve Fitting - Plot normalized response vs. log[concentration] - Fit data using a four-parameter logistic model analyze->plot ec50 8. Determine EC50 - Calculate EC50 value from the fitted curve plot->ec50

Caption: Workflow for generating an this compound dose-response curve.

Troubleshooting Guide

Q1: Why is my dose-response curve flat or showing no activation?

  • Potential Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of this compound. Verify storage conditions (-20°C or -80°C).[1]

  • Potential Cause 2: Inactive Enzyme. The glucokinase enzyme may have lost activity.

    • Solution: Test the enzyme with a known positive control. Use a fresh batch of enzyme if necessary.

  • Potential Cause 3: Sub-optimal Assay Conditions. Substrate concentrations (glucose or ATP) may be too low and rate-limiting.

    • Solution: Re-optimize substrate concentrations to ensure the reaction is not limited. Refer to established protocols for glucokinase assays.[3][5]

  • Potential Cause 4: Incorrect Detection Settings. The plate reader settings (e.g., excitation/emission wavelengths for a fluorescence assay) may be incorrect.

    • Solution: Verify the reader settings match the assay requirements (e.g., Ex/Em = 340/460 nm for NADPH detection).[5]

Q2: My data points show high variability between replicates. What can I do?

  • Potential Cause 1: Pipetting Inaccuracy. Inconsistent pipetting, especially with small volumes in 384-well plates, is a common source of error.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling if possible.[10]

  • Potential Cause 2: Edge Effects. Wells on the outer edges of the microplate are prone to evaporation and temperature fluctuations, leading to variability.

    • Solution: Avoid using the outermost wells for experimental data. Fill them with buffer or saline to create a humidity barrier.

  • Potential Cause 3: Compound Precipitation. this compound may precipitate at higher concentrations in aqueous assay buffers.

    • Solution: Check the solubility of the compound in your final assay buffer. Ensure the DMSO concentration is consistent across all wells and is kept low (typically <1%).

Q3: The shape of my dose-response curve is not sigmoidal. Why?

  • Potential Cause 1: Incorrect Concentration Range. The tested dose range may be too narrow or completely miss the active range of the compound.

    • Solution: Widen the concentration range. Perform a broad dose-range finding experiment first (e.g., 10-fold dilutions from 1 mM down to 0.1 nM) before running a detailed curve.

  • Potential Cause 2: Assay Interference. The compound may interfere with the detection system at high concentrations (e.g., autofluorescence).

    • Solution: Run a control plate with the compound in assay buffer without the enzyme to check for background signal.

  • Potential Cause 3: Data Normalization Issues. Improper normalization against high and low controls can distort the curve.

    • Solution: Ensure your 0% effect (vehicle control) and 100% effect (saturating concentration or positive control) values are robust and accurately represent the assay window.

Troubleshooting_Logic Troubleshooting Dose-Response Curves start Problem with Dose-Response Curve q1 What is the primary issue? start->q1 no_response No Response / Flat Curve q1->no_response No activation high_var High Variability q1->high_var Inconsistent replicates wrong_shape Non-Sigmoidal Curve q1->wrong_shape Unusual curve shape check_compound Check Compound Activity: - Use fresh aliquot - Confirm correct storage no_response->check_compound check_enzyme Check Enzyme Activity: - Run positive control - Use new enzyme lot check_compound->check_enzyme check_assay Check Assay Conditions: - Verify substrate levels - Confirm reader settings check_enzyme->check_assay end_node Problem Resolved check_assay->end_node check_pipetting Review Pipetting Technique: - Calibrate pipettes - Use reverse pipetting high_var->check_pipetting check_edge Address Edge Effects: - Do not use outer wells - Use buffer in outer wells check_pipetting->check_edge check_sol Check Compound Solubility: - Visually inspect for precipitate - Maintain low DMSO % check_edge->check_sol check_sol->end_node check_range Check Concentration Range: - Widen the dose range - Ensure it brackets EC50 wrong_shape->check_range check_interfere Check for Interference: - Run compound without enzyme - Test for autofluorescence check_range->check_interfere check_norm Review Data Normalization: - Ensure robust controls - Re-evaluate 0%/100% values check_interfere->check_norm check_norm->end_node

References

How to avoid precipitation of AR453588 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR453588. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule activator of glucokinase (GK).[1][2][3] Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and the liver.[1][3] By allosterically activating glucokinase, this compound enhances glucose sensing and metabolism, leading to anti-hyperglycemic effects.[1][2][3][4] It has a reported EC₅₀ of 42 nM.[1][2][4]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of stock solutions are crucial for reproducible results.[5] It is recommended to prepare a high-concentration stock solution, for instance, 10 mM in 100% Dimethyl Sulfoxide (DMSO).[1][5] To prepare the stock solution, accurately weigh the compound and add the calculated volume of anhydrous DMSO.[5] Vortex the solution thoroughly to ensure it is fully dissolved.[1][5] If the compound does not dissolve completely, gentle warming or brief sonication can be used to aid dissolution.[4][5] Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][5]

Q3: I am observing precipitation after adding this compound to my cell culture medium. What is the cause?

A3: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue.[5][6][7] The primary reasons for this include:

  • Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have low solubility in water-based media.[3][5]

  • High Final Concentration: The intended experimental concentration may exceed the compound's solubility limit in the cell culture medium.[5]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[5]

Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?

A4: The tolerance to DMSO can vary significantly between different cell lines.[3] However, a general guideline is to keep the final DMSO concentration in the culture medium as low as possible.

  • < 0.1% (v/v): Generally considered safe for most cell lines.[3][8]

  • 0.1% - 0.5% (v/v): Tolerated by many robust cell lines, but a vehicle control is essential.[3][5]

  • > 0.5% (v/v): Can be cytotoxic or induce off-target effects in many cell types.[3]

Troubleshooting Guide: Preventing Precipitation of this compound

This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation in your cell culture experiments.

Initial Checks and Best Practices
  • Ensure Complete Dissolution of Stock Solution: Before preparing your working solution, visually inspect your DMSO stock to confirm that the compound is fully dissolved. If any precipitate is visible, try vortexing and, if necessary, brief sonication.[6]

  • Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[6]

  • Slow Addition and Mixing: When preparing the final working solution, add the this compound stock solution (or an intermediate dilution) to the pre-warmed medium slowly while gently vortexing or swirling the medium.[8] This helps to avoid localized high concentrations that can lead to precipitation.

  • Include a Vehicle Control: Always include a vehicle-only control in your experiments. This is cell culture medium containing the same final concentration of DMSO as your experimental conditions, but without this compound.[3][5]

Experimental Protocol: Determining the Maximum Soluble Concentration

If precipitation persists, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Complete cell culture medium (specific to your cell line)

  • Sterile 96-well plate

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.[6]

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[6]

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).[6]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance indicates precipitation.[6]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[6]

Parameter Recommendation
Stock Solution Solvent 100% DMSO
Stock Solution Concentration 10 mM
Storage of Stock Solution Aliquot and store at -20°C or -80°C
Final DMSO Concentration in Media ≤ 0.5% (ideally < 0.1%)
Media Temperature for Dilution 37°C

Visual Guides

Signaling Pathway and Experimental Workflows

G cluster_pathway Simplified Glucokinase Activation Pathway Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase Glucose_6_Phosphate Glucose_6_Phosphate Glucokinase->Glucose_6_Phosphate phosphorylates This compound This compound This compound->Glucokinase activates Glycolysis_Insulin_Secretion Glycolysis / Insulin Secretion Glucose_6_Phosphate->Glycolysis_Insulin_Secretion

Caption: Simplified signaling pathway of this compound action.

G cluster_workflow Troubleshooting Workflow for this compound Precipitation Start Start Prepare_Stock Prepare 10mM Stock in 100% DMSO Start->Prepare_Stock Dilute_in_Media Dilute in Pre-warmed (37°C) Media Prepare_Stock->Dilute_in_Media Precipitation_Observed Precipitation Observed? Dilute_in_Media->Precipitation_Observed Check_Stock Check if Stock is Fully Dissolved Precipitation_Observed->Check_Stock Yes Proceed_with_Experiment Proceed with Experiment Precipitation_Observed->Proceed_with_Experiment No Reduce_Concentration Lower Final Concentration Check_Stock->Reduce_Concentration Intermediate_Dilution Use Intermediate Dilution Step Reduce_Concentration->Intermediate_Dilution Determine_Max_Solubility Determine Max Soluble Concentration Intermediate_Dilution->Determine_Max_Solubility End Problem Solved Determine_Max_Solubility->End Proceed_with_Experiment->End

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

Mitigating potential off-target effects of AR453588 in research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating potential off-target effects of the novel PI3Kα inhibitor, AR453588. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). While designed for high selectivity, cross-reactivity with other class I PI3K isoforms and related kinases can occur, particularly at higher concentrations. The table below summarizes the selectivity profile of this compound.

Data Presentation: Kinase Selectivity Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. PI3KαNotes
PI3Kα (On-Target) 5 - Primary Target
PI3Kβ15030xPotential for off-target effects in cells with high PI3Kβ expression.
PI3Kδ45090xHigh selectivity; off-target effects are less likely.
PI3Kγ600120xHigh selectivity; off-target effects are less likely.
mTOR (FRAP1)800160xStructurally related kinase; potential for inhibition at high concentrations.
DNA-PK> 10,000>2000xNegligible activity.
hVps34> 10,000>2000xNegligible activity.

Q2: How can I confirm that this compound is engaging its intended target (PI3Kα) in my cellular model?

On-target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of direct downstream effectors of the PI3K pathway.

  • Western Blotting: The most common method is to measure the phosphorylation of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308). A significant reduction in the p-Akt/total Akt ratio upon this compound treatment indicates on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to PI3Kα in intact cells by assessing the increased thermal stability of the protein-ligand complex.

Q3: What are the best experimental controls to differentiate on-target from off-target effects?

To ensure that an observed phenotype is a direct result of PI3Kα inhibition, a multi-faceted control strategy is essential:

  • Structurally Unrelated Inhibitor: Use a well-characterized PI3Kα inhibitor with a different chemical scaffold (e.g., Alpelisib). If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PI3Kα expression. The resulting phenotype should mimic the effects of this compound treatment.

  • Rescue Experiments: If this compound treatment causes a specific phenotype (e.g., decreased cell viability), attempt to rescue this effect by introducing a constitutively active downstream effector, such as myristoylated Akt (myr-Akt). A successful rescue strongly supports an on-target mechanism.

  • Inactive Enantiomer/Analog: If available, use a structurally similar but biologically inactive version of this compound as a negative control.

Troubleshooting Guide

Issue 1: Unexpectedly high cellular toxicity is observed at concentrations where PI3Kα should be selectively inhibited.

  • Potential Cause: This may be due to the inhibition of an off-target kinase that is critical for cell survival in your specific model. For example, inhibition of PI3Kβ can be toxic in certain PTEN-null cancer cell lines.

  • Troubleshooting Steps:

    • Verify On-Target IC50: Confirm the concentration of this compound required to inhibit p-Akt by 50% in your cell line via a dose-response Western blot.

    • Compare with Genetic Knockdown: Assess whether the toxicity observed with this compound is phenocopied by siRNA-mediated knockdown of PI3Kα. If the toxicity from the compound is significantly greater, an off-target effect is likely.

    • Perform a Kinome Scan: Use a commercial service (e.g., KinomeScan™) to profile the binding of this compound against a large panel of kinases at the problematic concentration to identify potential off-target hits.

Issue 2: Inconsistent or paradoxical results, such as an increase in the phosphorylation of a downstream pathway component.

  • Potential Cause: Kinase inhibitors can sometimes cause paradoxical activation of signaling pathways by disrupting negative feedback loops. For instance, inhibiting the PI3K/mTOR pathway can relieve a negative feedback loop on the MAPK pathway, leading to increased ERK phosphorylation.

  • Troubleshooting Steps:

    • Broaden Pathway Analysis: Perform Western blots for key nodes of other major signaling pathways (e.g., p-ERK, p-STAT3) to check for compensatory activation.

    • Use a More Specific Readout: Instead of relying on a single downstream marker, analyze multiple effectors of the PI3K pathway (e.g., p-PRAS40, p-S6K) to get a clearer picture of pathway inhibition.

    • Logical Troubleshooting Workflow: Follow a structured decision-making process to diagnose the issue.

Mandatory Visualization: Troubleshooting Logic

G start_node Unexpected Phenotype Observed decision_node decision_node start_node->decision_node Is the phenotype reproduced by PI3Kα -siRNA/CRISPR? end_node Likely On-Target Effect decision_node->end_node Yes process_node1 Test structurally unrelated PI3Kα inhibitor decision_node->process_node1 No process_node process_node off_target_end Likely Off-Target Effect (Proceed to Kinome Scan) decision_node2 Does it reproduce the phenotype? process_node1->decision_node2 decision_node2->end_node Yes decision_node2->off_target_end No

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Western Blotting for p-Akt (Ser473) to Confirm On-Target Engagement

  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 12-16 hours to reduce basal PI3K pathway activity.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., 100 ng/mL IGF-1 for 15 minutes) and a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-Akt signal to the total Akt signal.

Mandatory Visualization: Signaling Pathway

G receptor RTK pi3k PI3Kα receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt pT308 downstream Cell Survival, Proliferation, Growth akt->downstream mtorc2 mTORC2 mtorc2->akt pS473 This compound This compound This compound->pi3k

Caption: The PI3K/Akt signaling pathway inhibited by this compound.

Protocol 2: Workflow for Off-Target Effect Investigation

This protocol outlines a systematic approach to identifying and validating potential off-target effects.

  • Primary Screen (Phenotypic): Observe a phenotype of interest (e.g., apoptosis) in response to this compound treatment.

  • On-Target Validation:

    • Confirm phenotype with a structurally unrelated PI3Kα inhibitor.

    • Confirm phenotype with PI3Kα siRNA/CRISPR.

    • If the phenotype is not reproduced, proceed to Step 3.

  • Off-Target Identification (Unbiased):

    • Perform a broad in vitro kinome profiling screen (e.g., 400+ kinases) with this compound at the concentration that elicits the phenotype.

    • Identify kinases that are inhibited by >75%.

  • Off-Target Validation (Cellular):

    • For the top 3-5 off-target candidates identified in Step 3, use specific siRNAs to knock down each one individually.

    • If knockdown of a specific kinase (e.g., "Kinase X") reproduces the phenotype observed with this compound, this is a strong candidate for a validated off-target.

  • Confirmation:

    • Source a highly selective inhibitor for "Kinase X".

    • Confirm that this selective inhibitor also reproduces the phenotype.

Mandatory Visualization: Experimental Workflow

G cluster_1 Phase 1: Initial Observation cluster_2 Phase 2: On-Target Validation cluster_3 Phase 3: Off-Target Identification cluster_4 Phase 4: Cellular Validation step_node step_node decision_node decision_node result_node result_node A Observe Phenotype with this compound B Test with PI3Kα siRNA & Unrelated Inhibitor A->B C Phenotype Reproduced? B->C D Perform Broad Kinome Profiling C->D No E Identify Top Kinase Hits D->E F Test siRNA for Top Kinase Hits E->F G Validate Off-Target F->G

Caption: A systematic workflow for investigating potential off-target effects.

Technical Support Center: Managing Hypoglycemia as a Side Effect of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage hypoglycemia, a key side effect observed during the development of glucokinase activators (GKAs).

Troubleshooting Guide

This section addresses specific issues that may arise during pre-clinical and clinical research involving GKAs.

Q1: We are observing a higher-than-expected incidence of hypoglycemia in our animal models with our novel dual-acting GKA. What are the potential causes and how can we investigate this?

Potential Causes:

  • Overly potent pancreatic β-cell activation: The GKA may be lowering the glucose threshold for insulin (B600854) secretion too drastically.[1][2]

  • Compound accumulation: The pharmacokinetic profile of the GKA might lead to higher-than-anticipated exposure.

  • Off-target effects: Although less common with allosteric activators, unintended interactions cannot be entirely ruled out.

  • Animal model sensitivity: The specific strain or species of the animal model may have a heightened sensitivity to glucokinase activation.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a detailed dose-response study to precisely define the glucose-lowering effect and the threshold for hypoglycemia.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of the GKA with blood glucose levels over time to understand the exposure-response relationship.

  • In Vitro Islet Studies: Perform Glucose-Stimulated Insulin Secretion (GSIS) assays using isolated pancreatic islets to quantify the direct effect of the compound on insulin release at various glucose concentrations.[1]

  • Comparative Studies: Benchmark your GKA against compounds with known hypoglycemia profiles, such as Dorzagliatin or early-generation GKAs like MK-0941.[3][4]

Q2: Our in vitro GSIS assay shows a significant leftward shift in the glucose-response curve with our GKA, indicating a high hypoglycemia risk. How can we modify our screening strategy to identify safer compounds?

Strategy Modifications:

  • Focus on Partial Activators: Prioritize the development of partial activators that enhance glucokinase activity without drastically altering its glucose dependency.[1]

  • Develop Hepatoselective Compounds: Shift focus to designing GKAs that are liver-specific.[1][5] These compounds enhance hepatic glucose uptake and glycogen (B147801) synthesis with a minimal effect on insulin secretion, thereby reducing the risk of hypoglycemia.[5][6]

  • Counter-Screening: Implement a counter-screen to assess the GKA's activity at low glucose concentrations. Compounds that show high activity at hypoglycemic levels should be deprioritized.

Q3: We are planning a long-term efficacy study in a diabetic animal model, but are concerned about the reported loss of efficacy and potential for hypoglycemia over time. How should we design our study to monitor and manage these risks?

Study Design Recommendations:

  • Intermittent Dosing: Investigate intermittent dosing regimens, which may help preserve β-cell function and reduce the risk of desensitization.

  • Comprehensive Metabolic Monitoring: In addition to regular blood glucose monitoring, include measurements of plasma insulin, triglycerides, and liver enzymes.[7] Some GKAs have been associated with dyslipidemia.[1][7]

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of the pancreas and liver to assess any long-term changes.

  • Step-Down Dosing: Incorporate a protocol for reducing the dose if persistent hypoglycemia is observed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of GKA-induced hypoglycemia?

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes.[8][9][10] In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[8][11] GKAs bind to an allosteric site on the GK enzyme, increasing its affinity for glucose.[9][10][12] This sensitizes the β-cells to lower glucose concentrations, leading to insulin release even at normal or low blood glucose levels, which can result in hypoglycemia.[1][2] This is particularly a risk with dual-acting GKAs that affect both the pancreas and the liver.[9]

Q2: How do hepatoselective GKAs mitigate the risk of hypoglycemia?

Hepatoselective GKAs are designed to primarily act on the glucokinase in the liver.[5][6] In the liver, GK activation promotes glucose uptake and conversion to glycogen.[13][14] By limiting their action on pancreatic β-cells, hepatoselective GKAs do not significantly increase glucose-stimulated insulin secretion.[5] This targeted approach helps to lower blood glucose by enhancing hepatic glucose disposal without the high risk of inducing hypoglycemia associated with pancreatic GK activation.[5][7]

Q3: What are the key differences in the hypoglycemia risk profiles of different GKAs?

The risk of hypoglycemia varies significantly among different GKAs, primarily based on their site of action (dual-acting vs. hepatoselective) and their potency.[7][15]

Glucokinase ActivatorTypeHypoglycemia RiskKey Findings
Dorzagliatin Dual-actingMildPhase III trials showed a significant reduction in HbA1c with only mild hypoglycemia.[3][4] It appears to restore glucose sensitivity without overly stimulating insulin secretion at low glucose levels.[2][4]
MK-0941 Dual-actingHighAssociated with a significantly increased risk of clinically significant hypoglycemia in clinical trials.[4][16] Its high potency at low glucose levels restricts its therapeutic window.[3]
TTP399 HepatoselectiveLowPreclinical and clinical studies have shown a lower risk of hypoglycemia due to its liver-specific mechanism.[5][7] It does not appear to alter insulin secretion.[5]
AZD1656 Dual-actingModerateShowed initial improvements in glycemic control, but efficacy diminished over time, and it was associated with an increased risk of hypoglycemia.[11]

Q4: Are there any clinical strategies to manage GKA-induced hypoglycemia?

Yes, several strategies are being explored and implemented:

  • Development of Hepatoselective GKAs: As discussed, this is a primary strategy to avoid the mechanism that most directly causes hypoglycemia.[5][7]

  • Patient Selection: Identifying patient populations that may be more or less susceptible to hypoglycemia could allow for more personalized treatment approaches.

  • Combination Therapy: Using GKAs in combination with other anti-diabetic drugs that have a low risk of hypoglycemia, such as metformin (B114582) or DPP-4 inhibitors, may allow for lower doses of the GKA to be used.

  • Patient Education: For patients on dual-acting GKAs, education on the signs and symptoms of hypoglycemia and how to manage them is crucial.

Experimental Protocols

1. In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

  • Objective: To assess the effect of a GKA on glucose tolerance and identify the potential for hypoglycemia.

  • Methodology:

    • Fast animals overnight (typically 12-16 hours) with free access to water.

    • Record baseline body weight and blood glucose from a tail snip using a glucometer.

    • Administer the GKA or vehicle control orally at the desired dose and volume.

    • At a specified time post-dose (e.g., 30 or 60 minutes), administer a glucose bolus orally (typically 2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • For hypoglycemia assessment, continue to monitor blood glucose at later time points (e.g., 180, 240 minutes) in a separate cohort of animals that receive the GKA but no glucose bolus.

2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

  • Objective: To determine the direct effect of a GKA on insulin secretion from pancreatic β-cells at various glucose concentrations.

  • Methodology:

    • Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.

    • Culture the isolated islets overnight to allow for recovery.

    • Pre-incubate size-matched groups of islets (e.g., 5-10 islets per well) in a low glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

    • Replace the pre-incubation buffer with stimulation buffers containing low (2.8 mM) and high (16.7 mM) glucose concentrations, with and without the test GKA at various concentrations.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and measure the insulin concentration using an ELISA or RIA kit.

    • Lyse the islets to measure total insulin content for normalization.

Visualizations

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Transport GK Glucokinase (GK) GLUT2_pancreas->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation GKA Glucokinase Activator (GKA) GKA->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase activation pathway in pancreatic β-cells.

GKA_Hypoglycemia_Workflow start Start: Novel GKA Compound in_vitro In Vitro Screening: GSIS Assay with Isolated Islets start->in_vitro assess_risk Assess Hypoglycemia Risk: Leftward shift in glucose-response curve? in_vitro->assess_risk high_risk High Risk: Deprioritize or Optimize for Hepatoselectivity assess_risk->high_risk Yes low_risk Acceptable Risk assess_risk->low_risk No in_vivo In Vivo Testing: OGTT & Hypoglycemia Assessment in Rodents low_risk->in_vivo pk_pd PK/PD Modeling: Correlate exposure with glucose lowering in_vivo->pk_pd efficacy_study Long-term Efficacy & Safety Studies pk_pd->efficacy_study end Candidate Selection efficacy_study->end

Caption: Experimental workflow for assessing GKA hypoglycemia risk.

GKA_Type_vs_Risk cluster_dual Dual-Acting GKA cluster_hepato Hepatoselective GKA GKA_Type Glucokinase Activator Type pancreas ↑ Pancreatic GK Activity GKA_Type->pancreas liver_dual ↑ Hepatic GK Activity GKA_Type->liver_dual liver_hepato ↑ Hepatic GK Activity GKA_Type->liver_hepato pancreas_no_effect Minimal Pancreatic Effect GKA_Type->pancreas_no_effect insulin ↑ Insulin Secretion (even at low glucose) pancreas->insulin glucose_uptake ↑ Hepatic Glucose Uptake liver_dual->glucose_uptake High_Risk Higher Hypoglycemia Risk insulin->High_Risk glucose_uptake_hepato ↑ Hepatic Glucose Uptake liver_hepato->glucose_uptake_hepato Low_Risk Lower Hypoglycemia Risk pancreas_no_effect->Low_Risk glucose_uptake_hepato->Low_Risk

Caption: GKA type and its relationship to hypoglycemia risk.

References

Strategies to improve the in vivo bioavailability of AR453588

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the glucokinase activator, AR453588. Our goal is to help you optimize the in vivo bioavailability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies in male CD-1 mice have shown that this compound has an oral bioavailability of approximately 60.3%.[1][2] This indicates that a significant portion of the orally administered dose reaches the systemic circulation.

Q2: What are the known pharmacokinetic parameters of this compound?

A2: Key pharmacokinetic parameters for this compound have been determined in male CD-1 mice and are summarized in the table below.[1][2]

Q3: What formulation was used to achieve 60.3% oral bioavailability in preclinical studies?

A3: The reported studies utilized a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution for oral administration.[1] Alternative formulations using SBE-β-CD or corn oil have also been suggested.[1]

Q4: How does this compound exert its anti-hyperglycemic effect?

A4: this compound is a potent glucokinase activator with an EC50 of 42 nM.[1][3][4] By activating glucokinase in the liver and pancreas, it enhances glucose uptake and utilization, leading to a reduction in blood glucose levels.[2]

Troubleshooting Guide

Issue: Lower than expected in vivo efficacy or plasma exposure of this compound.

If you are observing lower than expected results, consider the following troubleshooting strategies to improve the in vivo bioavailability of this compound.

Formulation Optimization

Poor solubility is a common reason for low bioavailability.[5][6] While this compound has demonstrated good oral bioavailability, optimizing the formulation for your specific experimental conditions can be beneficial.

  • Problem: The compound may be precipitating out of solution upon administration.

  • Solution:

    • Increase Solubilizing Excipients: Consider increasing the concentration of co-solvents like PEG300 or surfactants like Tween-80 in your formulation.

    • Alternative Formulations: Explore other formulation strategies such as:

      • Lipid-Based Systems: These can enhance solubility and may improve absorption through the lymphatic system.[5][7]

      • Amorphous Solid Dispersions: Creating an amorphous form of the drug can increase its dissolution rate.[5][7]

      • Nanoparticle Formulations: Increasing the surface area of the drug particles can lead to faster dissolution and improved absorption.[7]

    • Complexation: Using cyclodextrins, such as SBE-β-CD, can enhance the solubility of hydrophobic drugs.[8]

Dosing and Administration Technique

The method of administration can significantly impact the amount of drug that is successfully delivered.

  • Problem: Inaccurate dosing or loss of compound during administration.

  • Solution:

    • Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed before and during administration to prevent settling of the drug particles.

    • Gavage Technique: For oral administration in rodents, ensure proper gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs.

    • Vehicle Volume: Optimize the dosing volume to be appropriate for the size of the animal to prevent regurgitation.

Physiological Factors of the Animal Model

The physiological state of the animal can influence drug absorption.

  • Problem: Variability in gastrointestinal pH, motility, or food effects.

  • Solution:

    • Fasting State: Administer the compound to fasted animals to reduce the variability of food effects on drug absorption. The preclinical studies with this compound involved fasting the animals prior to oral glucose tolerance tests.[2]

    • Animal Health: Ensure that the animals are healthy and free from any gastrointestinal issues that could affect drug absorption.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound in male CD-1 mice.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax -1.67 µg/mL
Tmax -1.0 h
AUCinf 0.77 hµg/mL4.65 hµg/mL
t1/2 1.28 h-
Vss 0.746 L/kg-
CL 21.6 mL/min/kg-
F (%) -60.3%
Data sourced from MedchemExpress and Benchchem.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is based on the vehicle composition used in preclinical studies.[1]

  • Prepare the Vehicle Solution:

    • In a sterile container, combine the following in the specified order, ensuring each component is fully dissolved before adding the next:

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

  • Prepare the this compound Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution.

  • Prepare the Final Dosing Solution:

    • Add the this compound stock solution to the vehicle solution to achieve a final DMSO concentration of 10%.

    • Vortex the final solution thoroughly to ensure it is a clear, homogeneous solution.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for assessing the pharmacokinetics of this compound.

  • Animal Acclimatization: Acclimate male CD-1 mice to the housing conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) using the formulation from Protocol 1.

    • Intravenous Group: Administer this compound intravenously (i.v.) at the desired dose (e.g., 1 mg/kg) in a suitable intravenous formulation.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Visualizations

G cluster_formulation Formulation Strategies cluster_outcomes Desired Outcomes solubility Improve Solubility lipid_systems Lipid-Based Systems solubility->lipid_systems solid_dispersions Amorphous Solid Dispersions solubility->solid_dispersions nanoparticles Nanoparticles solubility->nanoparticles complexation Complexation (e.g., Cyclodextrins) solubility->complexation permeability Enhance Permeability absorption_enhancers Absorption Enhancers permeability->absorption_enhancers stability Increase Stability protective_coatings Protective Coatings stability->protective_coatings bioavailability Increased Bioavailability lipid_systems->bioavailability solid_dispersions->bioavailability nanoparticles->bioavailability complexation->bioavailability absorption_enhancers->bioavailability protective_coatings->bioavailability efficacy Improved In Vivo Efficacy bioavailability->efficacy G start Start: Low In Vivo Exposure check_formulation Is the compound fully dissolved in the vehicle? start->check_formulation optimize_formulation Optimize Formulation: - Increase co-solvents - Try alternative vehicles (lipids, nanoparticles) check_formulation->optimize_formulation No check_dosing Is the dosing technique accurate and consistent? check_formulation->check_dosing Yes optimize_formulation->check_dosing refine_dosing Refine Dosing Technique: - Ensure proper gavage - Homogenize suspensions check_dosing->refine_dosing No check_animal_model Are there physiological factors influencing absorption? check_dosing->check_animal_model Yes refine_dosing->check_animal_model control_variables Control Variables: - Fast animals before dosing - Monitor animal health check_animal_model->control_variables Yes end End: Improved Bioavailability check_animal_model->end No control_variables->end G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte glucose_p Glucose glut2_p GLUT2 glucose_p->glut2_p uptake gk_p Glucokinase (GK) glut2_p->gk_p ar453588_p This compound ar453588_p->gk_p activates g6p_p Glucose-6-Phosphate gk_p->g6p_p phosphorylates metabolism_p Glycolysis / ATP Production g6p_p->metabolism_p insulin_release Insulin Release metabolism_p->insulin_release glucose_l Glucose insulin_release->glucose_l promotes uptake glut2_l GLUT2 glucose_l->glut2_l uptake gk_l Glucokinase (GK) glut2_l->gk_l ar453588_l This compound ar453588_l->gk_l activates g6p_l Glucose-6-Phosphate gk_l->g6p_l phosphorylates glycogen_synthesis Glycogen Synthesis g6p_l->glycogen_synthesis glycolysis_l Glycolysis g6p_l->glycolysis_l glucose_output Reduced Hepatic Glucose Output glycogen_synthesis->glucose_output glycolysis_l->glucose_output

References

Common challenges in preclinical studies involving AR453588

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR453588.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3] It allosterically activates glucokinase, a key enzyme in glucose metabolism, particularly in pancreatic β-cells and the liver.[1] In pancreatic β-cells, this activation enhances glucose-stimulated insulin (B600854) secretion (GSIS) by increasing the cells' sensitivity to glucose.[1] In the liver, it promotes glucose uptake and glycogen (B147801) synthesis, leading to reduced hepatic glucose output.[1]

Q2: What is the therapeutic potential of this compound?

A2: this compound is a promising preclinical candidate for the treatment of type 2 diabetes due to its mechanism of glucokinase activation.[1] It has demonstrated significant anti-hyperglycemic activity in preclinical animal models.[1][2][3]

Q3: What are the known pharmacokinetic properties of this compound?

A3: Preclinical studies in mice have characterized the pharmacokinetic profile of this compound. For a detailed summary of key parameters, please refer to the data table below.

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Solutions

Symptoms:

  • Precipitation or phase separation is observed during the preparation of dosing solutions.

  • Difficulty achieving the desired concentration for in vitro or in vivo experiments.

Possible Causes:

  • This compound has low intrinsic aqueous solubility.

  • Incorrect solvent system or formulation method is being used.

Solutions:

  • Utilize Co-solvents and Excipients: Several formulation protocols have been shown to effectively solubilize this compound. Heating and/or sonication can also aid in dissolution.[2]

  • Follow Recommended Formulation Protocols: Three specific protocols have been successfully used to prepare clear solutions of this compound at concentrations of ≥ 2.5 mg/mL.[2] See the "Experimental Protocols" section for detailed methodologies.

  • Storage of Stock Solutions: To maintain solubility and stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Issue: Variability in In Vivo Efficacy

Symptoms:

  • Inconsistent or lower-than-expected anti-hyperglycemic effects in animal models.

  • High variability in blood glucose measurements between subjects.

Possible Causes:

  • Suboptimal formulation leading to poor bioavailability.

  • Issues with the route or consistency of administration.

  • Characteristics of the animal model affecting drug response.

Solutions:

  • Optimize Drug Formulation and Administration: Ensure a clear, homogenous dosing solution is prepared using one of the validated protocols. For oral administration, ensure consistent dosing volume and technique across all animals.

  • Evaluate Animal Models: Be aware that the choice of animal species and the specific characteristics of the disease model can influence the efficacy of the drug.[4]

  • Dose-Ranging Studies: Conduct dose-ranging studies to determine the optimal dose for the specific animal model being used. Studies in ob/ob mice have shown dose-dependent anti-hyperglycemic activity with once-daily oral administration.[2][3]

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueSpecies/ModelAdministrationSource
EC50 42 nM-In vitro[2][3]
Cmax 1.67 µg/mLC57BL/6J mice10 mg/kg, p.o.[2]
Tmax 1.0 hC57BL/6J mice10 mg/kg, p.o.[2]
AUCinf 4.65 h*µg/mLC57BL/6J mice10 mg/kg, p.o.[2]
Oral Bioavailability (F) 60.3%C57BL/6J mice10 mg/kg, p.o. vs 1 mg/kg, i.v.[2]
Clearance (CL) 21.6 mL/min/kgC57BL/6J mice1 mg/kg, i.v.[2]
Volume of Distribution (Vss) 0.746 L/kgC57BL/6J mice1 mg/kg, i.v.[2]
Half-life (t1/2) 1.28 hoursC57BL/6J mice1 mg/kg, i.v.[2]

Experimental Protocols

Formulation Protocols for this compound (to achieve ≥ 2.5 mg/mL) [2]

Protocol 1: PEG300 and Tween-80 Formulation

  • Add 10% Dimethyl Sulfoxide (DMSO) to the required amount of this compound and vortex to dissolve.

  • Add 40% PEG300 to the solution and vortex.

  • Add 5% Tween-80 to the solution and vortex.

  • Add 45% Saline to the solution and vortex until a clear solution is obtained.

Protocol 2: SBE-β-CD Formulation

  • Add 10% DMSO to the required amount of this compound and vortex to dissolve.

  • Add 90% (20% SBE-β-CD in Saline) to the solution and vortex until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

  • Add 10% DMSO to the required amount of this compound and vortex to dissolve.

  • Add 90% Corn Oil to the solution and vortex until a clear solution is obtained.

Visualizations

AR453588_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Liver Hepatocyte Glucose_pancreas Elevated Blood Glucose GK_pancreas Glucokinase (GK) Activation Glucose_pancreas->GK_pancreas AR453588_pancreas This compound AR453588_pancreas->GK_pancreas Insulin Increased Insulin Secretion GK_pancreas->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucose_liver Elevated Blood Glucose GK_liver Glucokinase (GK) Activation Glucose_liver->GK_liver AR453588_liver This compound AR453588_liver->GK_liver Glycogen Increased Glycogen Synthesis GK_liver->Glycogen HGO Reduced Hepatic Glucose Output GK_liver->HGO HGO->Blood_Glucose

Caption: Mechanism of action of this compound in pancreatic β-cells and liver hepatocytes.

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Solubility, Inconsistent Efficacy) Check_Formulation Review Formulation Protocol Start->Check_Formulation Check_Admin Verify Administration Technique Check_Formulation->Check_Admin Correct Solubilization Implement Recommended Solubilization Protocol (e.g., Co-solvents, Sonication) Check_Formulation->Solubilization Incorrect Check_Model Assess Animal Model Suitability Check_Admin->Check_Model Consistent Dose_Consistency Ensure Consistent Dosing Volume and Technique Check_Admin->Dose_Consistency Inconsistent Dose_Ranging Conduct Dose-Ranging Study Check_Model->Dose_Ranging Potential Issue Resolve Issue Resolved Check_Model->Resolve Suitable Solubilization->Check_Admin Dose_Consistency->Check_Model Dose_Ranging->Resolve

Caption: Troubleshooting workflow for common preclinical challenges with this compound.

References

Navigating Preclinical Studies with AR453588: A Guide to Pharmacokinetic-Informed Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and troubleshooting experiments involving the novel glucokinase activator, AR453588. Understanding and accounting for the pharmacokinetic (PK) properties of this compound is critical for generating robust and reproducible data in preclinical models of type 2 diabetes. This resource offers detailed protocols, troubleshooting FAQs, and comparative data to inform your experimental design.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] It allosterically activates GK, a key enzyme in glucose metabolism found in pancreatic β-cells and the liver.[1] In the pancreas, this activation enhances glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis, ultimately leading to a reduction in blood glucose levels.[1]

2. What are the key pharmacokinetic parameters of this compound in preclinical models?

Pharmacokinetic data for this compound has been determined in mouse models. The compound is orally bioavailable and exhibits dose-dependent anti-hyperglycemic activity.[2][3] Key PK parameters are summarized in the table below.

3. How can I optimize the dosing regimen for my in vivo studies?

Given this compound's half-life of approximately 1.28 hours after intravenous administration in mice, frequent dosing or a continuous delivery method may be necessary to maintain steady-state concentrations for chronic studies.[2][3] For acute efficacy studies, such as an oral glucose tolerance test (OGTT), a single dose administered shortly before the glucose challenge is appropriate. The provided preclinical data suggests a dose range of 3-30 mg/kg for oral administration in mice.[2][3]

4. What are the common challenges when working with glucokinase activators like this compound?

A primary challenge with glucokinase activators is the potential for hypoglycemia, especially at higher doses, due to the enhanced insulin secretion and glucose uptake.[4] Another consideration is the possibility of inducing hypertriglyceridemia with long-term treatment. Careful dose selection and monitoring of blood glucose and lipid levels are crucial.

5. Is there a risk of drug-drug interactions with this compound?

While specific drug-drug interaction studies for this compound are not publicly available, it is important to consider this possibility. The metabolism of many small molecules involves cytochrome P450 (CYP) enzymes. If this compound is metabolized by a common CYP isoform, co-administration with a known inhibitor or inducer of that enzyme could alter its pharmacokinetic profile. It is recommended to perform in vitro metabolic stability and CYP inhibition assays to assess this risk.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Hypoglycemia - Dose of this compound is too high.- Synergistic effects with other treatments.- Perform a dose-response study to identify the optimal therapeutic window.- Carefully monitor blood glucose levels, especially during the initial phase of treatment.- If using combination therapy, evaluate the hypoglycemic potential of each compound individually before combining them.
Lack of Efficacy (No significant glucose lowering) - Insufficient dose or exposure.- Poor oral bioavailability in the study species.- Rapid metabolism and clearance.- Verify the formulation and administration technique.- Increase the dose or dosing frequency based on pilot studies.- Characterize the full pharmacokinetic profile in the target species to ensure adequate exposure.
High Variability in Animal Responses - Inconsistent dosing or formulation.- Differences in food intake or fasting state.- Genetic variability within the animal strain.- Ensure precise and consistent preparation and administration of the dosing solution.- Standardize the fasting period and housing conditions for all animals.- Use a sufficient number of animals per group to account for biological variability.
Elevated Triglyceride Levels in Chronic Studies - A known class effect of some glucokinase activators.- Monitor plasma triglyceride levels regularly throughout the study.- Consider exploring different dosing regimens (e.g., intermittent dosing) to mitigate this effect.- Investigate the underlying mechanism if this is a critical aspect of the research.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
t1/2 (half-life) 1.28 hoursNot Reported
Cmax (Maximum Concentration) Not Applicable1.67 µg/mL
Tmax (Time to Maximum Concentration) Not Applicable1.0 hour
AUCinf (Area Under the Curve) 0.77 hµg/mL4.65 hµg/mL
Vss (Volume of Distribution) 0.746 L/kg1.67 L/kg
CL (Clearance) 21.6 mL/min/kgNot Reported
F (Oral Bioavailability) Not Applicable60.3%
Data sourced from MedchemExpress.[2][3]

Table 2: Comparative Pharmacokinetic Data of Selected Glucokinase Activators (Rodent Models)

CompoundSpeciesDose & Routet1/2 (hours)Key Findings
MK-0941 MouseOral~2Rapidly absorbed and cleared.
AZD1656 RatOralNot ReportedRapidly absorbed and eliminated; active metabolite with a longer half-life.[5]
AM-2394 MouseOralNot ReportedModerate clearance and good oral bioavailability.[6]
This table provides a general comparison. Direct cross-study comparisons should be made with caution due to differing experimental conditions.

Experimental Protocols

Methodology: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the acute efficacy of this compound in improving glucose tolerance.

1. Animal Preparation and Acclimation:

  • Use male C57BL/6J mice (8-10 weeks old).
  • House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
  • Allow at least one week for acclimation before the experiment.

2. Dosing Solution Preparation:

  • Prepare a fresh solution of this compound on the day of the experiment.
  • A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the solution is clear and homogenous.

3. Experimental Procedure:

  • Fast the mice for 6 hours prior to the experiment, with free access to water.
  • At T=-30 minutes, administer the vehicle or this compound solution via oral gavage at the desired dose (e.g., 10 mg/kg).
  • At T=0 minutes, collect a baseline blood sample (time 0) from the tail vein.
  • Immediately after the baseline sample, administer a 2 g/kg glucose solution via oral gavage.
  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
  • Measure blood glucose levels at each time point using a calibrated glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the vehicle and this compound-treated groups.

Methodology: In Vitro Metabolic Stability Assessment

This protocol provides a framework for evaluating the metabolic stability of this compound in liver microsomes.

1. Reagents and Materials:

  • This compound
  • Liver microsomes (from the species of interest, e.g., mouse, rat, human)
  • NADPH regenerating system
  • Phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (B52724) (for quenching)
  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
  • Pre-warm the mixture at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.
  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Mandatory Visualizations

AR453588_Mechanism_of_Action cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Glucose_P->GLUT2_P Uptake GK_P Glucokinase GLUT2_P->GK_P Metabolism_P Glucose Metabolism GK_P->Metabolism_P ATP_ADP_P ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP_P Insulin_Secretion Insulin Secretion ATP_ADP_P->Insulin_Secretion Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L Uptake GK_L Glucokinase GLUT2_L->GK_L G6P Glucose-6-Phosphate GK_L->G6P HGO ↓ Hepatic Glucose Output GK_L->HGO Glycogen Glycogen Synthesis G6P->Glycogen This compound This compound This compound->GK_P Activates This compound->GK_L Activates

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental_Workflow_OGTT cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 1 week) Fasting 6-hour Fast (water ad libitum) Acclimation->Fasting Dosing Oral Gavage: This compound or Vehicle (T=-30 min) Fasting->Dosing Baseline Baseline Blood Sample (T=0 min) Dosing->Baseline Glucose Oral Glucose Challenge (2 g/kg) Baseline->Glucose Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Measurement Blood Glucose Measurement Sampling->Measurement Plotting Plot Glucose vs. Time Measurement->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Stats Statistical Analysis AUC->Stats

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.

Logical_Relationship_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_actions Corrective Actions Observation Unexpected Experimental Outcome (e.g., Hypoglycemia, No Efficacy) Dose Dose/Concentration Observation->Dose PK Pharmacokinetics (Absorption, Metabolism, Clearance) Observation->PK Formulation Formulation/Administration Observation->Formulation Biology Biological Variability Observation->Biology Dose_Response Dose-Response Study Dose->Dose_Response PK_Study Pharmacokinetic Profiling PK->PK_Study Method_Validation Validate Formulation & Dosing Technique Formulation->Method_Validation Standardize Standardize Experimental Conditions Biology->Standardize

Caption: Logical approach to troubleshooting unexpected in vivo results.

References

Interpreting unexpected results in AR453588 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing AR453588 in their experiments. This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a mechanism of significant interest for the development of therapeutics for type 2 diabetes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of glucokinase (GK).[2] In pancreatic β-cells, it enhances glucose-stimulated insulin (B600854) secretion (GSIS) by increasing the cell's sensitivity to glucose.[1] In the liver, it promotes glucose uptake and glycogen (B147801) synthesis, which helps to reduce hepatic glucose output.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For in vitro studies, a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.[2] For in vivo oral administration, various formulations can be used, including DMSO/PEG300/Tween-80/Saline, a 20% (w/v) solution of SBE-β-CD in sterile saline with 10% DMSO, or a DMSO/Corn Oil mixture.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: What is the reported in vitro potency of this compound?

A4: this compound has a reported EC50 of 42 nM for glucokinase activation.[2][3][4]

Troubleshooting Unexpected Results

Issue 1: Higher than Expected EC50 Value in Cell-Based Assays

You may observe a rightward shift in the dose-response curve (higher EC50) in your cell-based experiments compared to the published in vitro values.

Possible Causes and Solutions:

  • Compound Solubility: Poor solubility of this compound in your assay media can lead to a lower effective concentration.

    • Troubleshooting Step: Ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended levels (typically <0.5%). If precipitation is observed after dilution, consider using a brief sonication or a different formulation.[3]

  • Cell Health and Passage Number: The metabolic state and health of your cells can impact their response to glucokinase activators.

    • Troubleshooting Step: Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.

  • Assay Conditions: Sub-optimal assay conditions can affect enzyme kinetics and cellular response.

    • Troubleshooting Step: Optimize substrate (glucose) concentration and incubation times. Ensure that the reaction is in the linear range.[5]

Issue 2: Inconsistent Results in In Vivo Oral Glucose Tolerance Tests (OGTT)

You are observing high variability in blood glucose measurements between animals in the same treatment group during an OGTT.

Possible Causes and Solutions:

  • Animal Handling and Stress: Stress from handling can significantly impact blood glucose levels in mice.

    • Troubleshooting Step: Acclimatize the animals to the experimental procedures, including handling and gavage, for at least one week before the study.[2] Ensure a consistent fasting period (typically 16 hours) with free access to water.[1]

  • Compound Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure.

    • Troubleshooting Step: Ensure your this compound formulation is homogenous. Vortex and sonicate the formulation until a clear solution is achieved.[2][3] Administer the compound at the same time of day for all animals to minimize circadian rhythm effects.[6]

  • Blood Sampling Technique: Inconsistent blood sampling can introduce variability.

    • Troubleshooting Step: Collect blood samples from the tail vein at consistent time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1] Use a glucometer that requires a small blood volume to minimize stress on the animal.

Issue 3: Unexpected Cytotoxicity at High Concentrations

You observe a significant decrease in cell viability at higher concentrations of this compound that is not expected from its primary mechanism of action.

Possible Causes and Solutions:

  • Off-Target Effects: At high concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.[7]

    • Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration.[7] Consider testing the compound in multiple cell lines to see if the cytotoxic effect is consistent.[7][8]

  • Formulation Toxicity: The vehicle used to dissolve this compound, especially at high concentrations, may be toxic to the cells.

    • Troubleshooting Step: Always include a vehicle control group in your experiments to assess the toxicity of the solvent itself.[7]

  • Activation of Compensatory Pathways: Prolonged or high-level activation of a signaling pathway can sometimes trigger compensatory mechanisms that lead to cell stress or death.[7]

    • Troubleshooting Step: Analyze key markers of cellular stress and apoptosis (e.g., cleaved caspase-3) via Western blotting.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₅N₇O₂S₂[2]
Molecular Weight519.64 g/mol [2]
AppearanceOff-white to light yellow solid[2]
EC₅₀42 nM[2][3][4]

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Tmax (h)Cmax (µg/mL)AUCinf (h·µg/mL)F (%)Reference
Intravenous (i.v.)1--0.77-[3][4]
Oral (p.o.)101.01.674.6560.3[3][4]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay

This protocol measures the ability of this compound to activate recombinant glucokinase.

  • Prepare Reagents: Prepare assay buffer, ATP, glucose, and a solution of recombinant glucokinase.

  • Prepare this compound Working Solutions: Perform serial dilutions of your 10 mM this compound stock solution in DMSO to create a range of working concentrations.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, ATP, and glucose to each well.

  • Add Compound: Add your this compound working solutions or vehicle (DMSO) to the respective wells.

  • Initiate Reaction: Add the recombinant glucokinase solution to initiate the reaction.

  • Detection: Immediately place the plate in a spectrophotometer pre-heated to 30°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is proportional to glucokinase activity.[2]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.[2] Plot the V₀ against the this compound concentration to determine the EC50 value.

Protocol 2: 14-Day Antihyperglycemic Study in ob/ob Mice

This protocol evaluates the long-term efficacy of this compound in a diabetic mouse model.

  • Animal Acclimatization: Acclimatize male diabetic ob/ob mice for at least one week.[2]

  • Group Allocation: Divide the mice into groups (n=8-10 per group) for vehicle control and different doses of this compound (e.g., 3, 10, 30 mg/kg).[2]

  • Dosing: Administer the assigned treatment orally once daily for 14 consecutive days.[1][2]

  • Monitoring: Monitor body weight and food/water intake throughout the study.[1]

  • Fasting Blood Glucose: On day 14, measure fasting blood glucose.[2]

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT on day 14 to assess glucose tolerance after chronic treatment.[1][2]

  • Terminal Procedures: Collect terminal blood samples for analysis of plasma insulin and other metabolic parameters. Tissues such as the liver and pancreas may be collected for further analysis.[1]

Visualizations

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p AR453588_p This compound AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depol_p Membrane Depolarization KATP_p->Depol_p Ca_p ↑ Intracellular Ca2+ Depol_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_h Glucose GK_h Glucokinase Glucose_h->GK_h AR453588_h This compound AR453588_h->GK_h Activates G6P_h Glucose-6-Phosphate GK_h->G6P_h Glycogen_h ↑ Glycogen Synthesis G6P_h->Glycogen_h HGO_h ↓ Hepatic Glucose Output G6P_h->HGO_h

Caption: this compound-mediated glucokinase activation pathway.

G start Inconsistent OGTT Results check_formulation Verify Compound Formulation (Homogeneity, Solubility) start->check_formulation check_handling Review Animal Handling (Acclimatization, Fasting) start->check_handling check_dosing Standardize Dosing (Volume, Time of Day) check_formulation->check_dosing check_handling->check_dosing check_sampling Refine Blood Sampling (Technique, Timing) check_dosing->check_sampling outcome_consistent Consistent Results check_sampling->outcome_consistent outcome_inconsistent Results Still Inconsistent check_sampling->outcome_inconsistent

Caption: Workflow for troubleshooting inconsistent OGTT results.

G cluster_investigation Investigation Steps cluster_outcome Potential Conclusions start Discrepancy: In Vitro vs. Cellular Activity check_permeability Assess Cell Permeability (e.g., Caco-2 assay) start->check_permeability check_metabolism Analyze Compound Metabolism (e.g., LC-MS/MS of cell lysates) start->check_metabolism check_efflux Investigate Efflux Pumps (e.g., use P-gp inhibitors) start->check_efflux low_perm Low Permeability check_permeability->low_perm high_met Rapid Metabolism check_metabolism->high_met efflux_sub Efflux Substrate check_efflux->efflux_sub

Caption: Logic diagram for investigating activity discrepancies.

References

Validation & Comparative

AR453588 versus other glucokinase activators: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical glucokinase activator AR453588 against other notable glucokinase activators (GKAs), including Dorzagliatin, MK-0941, and Piragliatin. The information is intended to support research and development efforts in the field of type 2 diabetes therapeutics by presenting a consolidated overview of available experimental data.

Introduction to Glucokinase Activators

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and reducing hepatic glucose output. Glucokinase activators are small molecules that allosterically activate GK, thereby enhancing its glucose-sensing capabilities and offering a therapeutic approach for the treatment of type 2 diabetes.

Mechanism of Action of Glucokinase Activators

GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and/or its maximal reaction velocity (Vmax). The improved enzymatic activity leads to a more robust physiological response to glucose at lower concentrations. In pancreatic β-cells, this translates to increased insulin secretion, while in the liver, it results in enhanced glucose uptake and glycogen storage.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Uptake GK_P Glucokinase GLUT2_P->GK_P GKA_P Glucokinase Activator GKA_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism_P Glycolysis & ATP Production G6P_P->Metabolism_P Insulin_Secretion Insulin Secretion Metabolism_P->Insulin_Secretion Triggers Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Uptake GK_L Glucokinase GLUT2_L->GK_L GKA_L Glucokinase Activator GKA_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen_Synthesis Glycogen Synthesis G6P_L->Glycogen_Synthesis HGO_Reduction Reduced Hepatic Glucose Output G6P_L->HGO_Reduction

Caption: Simplified signaling pathway of glucokinase activators.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the available in vitro and in vivo preclinical data for this compound and other selected glucokinase activators. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

In Vitro Glucokinase Activation
CompoundEC50 (nM)Glucose Concentration (mM)Species
This compound 42[1]Not SpecifiedNot Specified
MK-0941 240[2][3]2.5Human (recombinant)
65[2][3]10Human (recombinant)
In Vivo Pharmacokinetics in Mice
CompoundDose (mg/kg)RouteTmax (h)Cmax (µg/mL)t1/2 (h)F (%)Mouse Strain
This compound 10[1]p.o.1.0[1]1.67[1]1.28 (i.v. dose)[1]60.3[1]Male CD-1[1]
MK-0941 Not Specifiedp.o.~1[2]Not Specified~2[2]Not SpecifiedC57BL/6J[2]
In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in Mice
CompoundDose (mg/kg)Effect on Post-Prandial GlucoseMouse Strain
This compound 3-30 (p.o.)[1]Lowered post-prandial glucose levels.[1]C57BL/6J[1]
3-30 (p.o., 14 days)[1]Reduced fasted blood glucose and lowered AUC in OGTT.[1]ob/ob[1]
MK-0941 1-30 (p.o.)[3]Significantly reduced blood glucose dose-dependently.[3]High-Fat Diet (HFD) induced[3]
Dorzagliatin 30 (p.o.)[4]Ameliorated glucose tolerance.[4]GCK-Q26L mutant[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro Glucokinase Activation Assay

The activity of glucokinase is typically measured using a coupled enzymatic assay. The production of glucose-6-phosphate (G6P) by GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH can be monitored by spectrophotometry or fluorometry.

Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - ATP - NADP+ - G6PDH Start->Prepare_Reaction_Mixture Add_GKA Add varying concentrations of Glucokinase Activator (GKA) Prepare_Reaction_Mixture->Add_GKA Add_GK Add Glucokinase (GK) enzyme Add_GKA->Add_GK Initiate_Reaction Initiate reaction by adding Glucose Add_GK->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C) Initiate_Reaction->Incubate Measure_NADPH Monitor NADPH production kinetically (e.g., absorbance at 340 nm) Incubate->Measure_NADPH Analyze_Data Calculate initial reaction velocities and determine EC50 values Measure_NADPH->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro glucokinase activation assay.

Protocol Outline:

  • Reagent Preparation : A reaction buffer is prepared containing Tris-HCl, MgCl2, ATP, and NADP+. Glucose-6-phosphate dehydrogenase is added as the coupling enzyme.

  • Compound Addition : The test glucokinase activator is added to the reaction mixture at various concentrations.

  • Enzyme Addition : Recombinant glucokinase is added to the mixture.

  • Reaction Initiation : The reaction is started by the addition of a specific concentration of glucose.

  • Data Acquisition : The rate of NADPH formation is measured kinetically by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis : The initial reaction velocities are plotted against the compound concentrations to determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.[5][6]

Start Start Fasting Fast mice for a defined period (e.g., 6-18 hours) with access to water Start->Fasting Baseline_Blood_Sample Collect baseline blood sample (t=0 min) from the tail vein to measure fasting glucose Fasting->Baseline_Blood_Sample Administer_GKA Administer GKA or vehicle orally (p.o.) at a specific time before glucose challenge Baseline_Blood_Sample->Administer_GKA Administer_Glucose Administer a glucose bolus orally (p.o.) (e.g., 2 g/kg body weight) Administer_GKA->Administer_Glucose Collect_Blood_Samples Collect subsequent blood samples at defined time points (e.g., 15, 30, 60, 120 min) Administer_Glucose->Collect_Blood_Samples Measure_Glucose Measure blood glucose concentrations at each time point Collect_Blood_Samples->Measure_Glucose Analyze_Data Plot blood glucose concentration vs. time and calculate the Area Under the Curve (AUC) Measure_Glucose->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an oral glucose tolerance test in mice.

Protocol Outline:

  • Fasting : Mice are fasted for a specified period (typically 6 to 18 hours) prior to the test, with ad libitum access to water.[6]

  • Baseline Measurement : A baseline blood sample is taken (time = 0) to measure the fasting blood glucose level.[6]

  • Compound Administration : The glucokinase activator or vehicle is administered orally at a predetermined time before the glucose challenge.

  • Glucose Challenge : A concentrated glucose solution is administered orally via gavage. A typical dose is 2 g of glucose per kg of body weight.[7]

  • Blood Sampling : Blood samples are collected at various time points after the glucose administration (e.g., 15, 30, 60, and 120 minutes).[8]

  • Glucose Measurement : Blood glucose concentrations are measured using a glucometer.

  • Data Analysis : The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.

Discussion and Conclusion

This compound demonstrates potent in vitro activation of glucokinase and promising in vivo anti-hyperglycemic activity in preclinical mouse models.[1] Its pharmacokinetic profile in mice suggests good oral bioavailability.[1]

When compared to other glucokinase activators, MK-0941 also shows potent glucose-lowering effects in preclinical models, although its in vitro EC50 appears to be higher than that reported for this compound, suggesting this compound may be more potent in vitro.[1][2][3] The pharmacokinetic data for both this compound and MK-0941 in mice indicate rapid absorption and relatively short half-lives.[1][2] Dorzagliatin has also shown efficacy in a mouse model of genetic glucokinase dysfunction.[4]

It is important to consider that early generation GKAs have faced challenges in clinical development, including a risk of hypoglycemia and a loss of efficacy over time.[9][10][11] The development of newer GKAs like Dorzagliatin, which has been approved in China, suggests that these challenges may be overcome with improved molecular design.[12]

The preclinical data for this compound are encouraging, positioning it as a candidate for further investigation. Future head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of its therapeutic potential relative to other glucokinase activators.

References

A Comparative Analysis of Glucokinase Activators: AR453588 and Dorzagliatin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel therapeutics for type 2 diabetes, glucokinase (GK) activators have emerged as a promising class of drugs. This guide provides a comparative overview of two such activators, AR453588 and Dorzagliatin, based on available preclinical data. It is important to note that no direct head-to-head studies comparing these two compounds have been identified in the public domain. The following comparison is synthesized from individual studies on each compound.

Mechanism of Action: Dual Targeting of Pancreas and Liver

Both this compound and Dorzagliatin are potent, orally bioavailable small molecules that function as allosteric activators of glucokinase.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2][3]

By allosterically binding to GK, these activators induce a conformational change that enhances the enzyme's affinity for glucose.[2] This leads to a dual mechanism of action:

  • In Pancreatic β-cells: Enhanced glucokinase activity increases the β-cell's sensitivity to glucose, resulting in increased glucose-stimulated insulin (B600854) secretion (GSIS) in response to elevated blood glucose levels.[1][2]

  • In the Liver: Activation of hepatic glucokinase promotes glucose uptake and its conversion to glycogen (B147801) for storage.[1][2][3] This leads to reduced hepatic glucose output, a key factor in controlling fasting blood glucose levels.[2]

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte (Liver Cell) glucose_pancreas ↑ Blood Glucose gk_pancreas Glucokinase (GK) glucose_pancreas->gk_pancreas gsis ↑ Glucose-Stimulated Insulin Secretion (GSIS) gk_pancreas->gsis drug This compound / Dorzagliatin (GK Activator) drug->gk_pancreas allosteric activation insulin Insulin Release gsis->insulin blood_glucose Lowered Blood Glucose insulin->blood_glucose glucose_liver ↑ Blood Glucose gk_liver Glucokinase (GK) glucose_liver->gk_liver glycogen ↑ Glycogen Synthesis ↓ Hepatic Glucose Output gk_liver->glycogen drug_liver This compound / Dorzagliatin (GK Activator) drug_liver->gk_liver allosteric activation glycogen->blood_glucose cluster_t1d Type 1 Diabetes Model cluster_t2d Type 2 Diabetes Models stz1 Streptozotocin (STZ) (High Dose) t1d_model β-cell Destruction Insulin Deficiency Hyperglycemia stz1->t1d_model hfd_stz High-Fat Diet + STZ (Low Dose) t2d_model Insulin Resistance Hyperglycemia hfd_stz->t2d_model obob ob/ob Mouse (Genetic Model) obob->t2d_model

References

A Comparative Guide to Glucokinase Activators: Cross-Validation of AR453588's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) AR453588 with other notable alternatives, focusing on its mechanism of action and performance based on available experimental data. Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and the liver. Its activation is a promising therapeutic strategy for type 2 diabetes. This document aims to assist researchers in evaluating the therapeutic potential of this compound by cross-validating its properties against other GKAs.

Mechanism of Action of Glucokinase Activators

Glucokinase activators are small molecules that allosterically bind to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This enhanced activity leads to two primary physiological effects:

  • In Pancreatic β-cells: Increased glucose phosphorylation accelerates glycolysis and ATP production, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion (GSIS).

  • In the Liver: GKA-mediated activation of glucokinase promotes glucose uptake from the blood and its conversion into glucose-6-phosphate, stimulating glycogen (B147801) synthesis and reducing hepatic glucose output.[2]

Different GKAs can be classified based on their tissue selectivity, with some acting as dual activators (pancreas and liver) and others being hepato-selective.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other selected glucokinase activators, Dorzagliatin (B607184) and TTP399. It is important to note that direct comparative studies under identical experimental conditions are limited in the public domain.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundTargetEC50 (Half-Maximal Effective Concentration)Mechanism of Action
This compound Glucokinase (Hexokinase IV)42 nM[1][3][4][5]Allosteric activator
Dorzagliatin Glucokinase (Hexokinase IV)Glucose-dependent; EC50 decreases at higher glucose concentrations.[1][2]Dual-acting allosteric activator, improves glucose sensitivity.[5]
TTP399 Glucokinase (Hexokinase IV)304 nM (at 15 mM glucose), 762 nM (at 5 mM glucose)[2][6]Hepato-selective allosteric activator.[2]

Table 2: Preclinical In Vivo Efficacy

CompoundAnimal ModelDosing RegimenKey Findings
This compound ob/ob mice3-30 mg/kg, p.o., once daily for 14 daysLowered fasted blood glucose and the area under the curve (AUC) of the Oral Glucose Tolerance Test (OGTT).[1][4]
Dorzagliatin High-fat diet-induced diabetic miceNot specified in detail in the provided results.Restores glucose sensitivity and improves β-cell function.[7]
TTP399 ob/ob mice75 or 150 mg/kg, per day, for 4 weeksImproves glucose homeostasis.[8]

Table 3: Selectivity and Safety Profile

FeatureThis compoundDorzagliatinTTP399
Selectivity over other Hexokinases (I, II, III) Data Not AvailableData Not AvailableDoes not activate glucokinase in pancreatic β-cells, suggesting selectivity for the liver isoform's regulatory context.[2][6]
Known Off-Target Effects/Safety Profile Data Not AvailableAssociated with an increased risk of hyperlipidemia and hyperuricemia.[9]Does not cause hypoglycemia and has no detrimental effect on plasma lipids.[2][3][6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte GKA_p GKA GK_p Glucokinase GKA_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose_p Glucose Glucose_p->GK_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Ca_influx Ca²⁺ Influx KATP->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin Blood_Glucose Blood Glucose Insulin->Blood_Glucose lowers GKA_l GKA GK_l Glucokinase GKA_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glucose_l Glucose Glucose_l->GK_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO HGO->Blood_Glucose lowers Blood_Glucose->Glucose_p Blood_Glucose->Glucose_l

GKA Signaling Pathway in Pancreas and Liver.

GKA_CrossValidation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety GK_Assay Glucokinase Activity Assay Data_Analysis Comparative Data Analysis & Interpretation GK_Assay->Data_Analysis Hexokinase_Assay Hexokinase Selectivity Assay Hexokinase_Assay->Data_Analysis GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay GSIS_Assay->Data_Analysis Animal_Model Diabetic Animal Model Selection (e.g., ob/ob mice) OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT HbA1c HbA1c Measurement Animal_Model->HbA1c Safety Safety Assessment (Lipids, Hypoglycemia) Animal_Model->Safety OGTT->Data_Analysis HbA1c->Data_Analysis Safety->Data_Analysis Start Select GKAs for Comparison (this compound, Dorzagliatin, TTP399) Start->GK_Assay Start->Hexokinase_Assay Start->GSIS_Assay Start->Animal_Model

Experimental Workflow for GKA Cross-Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of glucokinase activators. Below are outlines of key experimental protocols.

Glucokinase Activity Assay (Coupled Enzyme Assay)

Objective: To determine the in vitro potency (EC50) of a GKA.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • MgCl2

  • G6PDH

  • NADP+

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test compounds (this compound, Dorzagliatin, TTP399) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose at a specific concentration (e.g., 5 mM or 10 mM), MgCl2, NADP+, and G6PDH.

  • Add varying concentrations of the test GKA to the wells of the microplate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding a solution of glucokinase and ATP.

  • Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Plot the V₀ against the GKA concentration and fit the data to a dose-response curve to determine the EC50 value.

Hexokinase Selectivity Assay

Objective: To assess the selectivity of a GKA for glucokinase over other hexokinase isoforms (I, II, and III).

Procedure: The coupled enzyme assay described above is repeated, but recombinant human hexokinase I, II, or III is substituted for glucokinase. The EC50 values obtained for each hexokinase isoform are then compared to the EC50 for glucokinase. A significantly higher EC50 for the other hexokinases indicates selectivity for glucokinase.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of a GKA on insulin secretion from pancreatic β-cells in response to glucose.

Cell Line: MIN6 or INS-1 pancreatic β-cell lines.

Procedure:

  • Seed cells in a 96-well plate and culture until they reach approximately 80% confluency.

  • Wash the cells with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH).

  • Pre-incubate the cells in KRBH with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Replace the pre-incubation buffer with KRBH containing low glucose, high glucose (e.g., 16.7 mM), and the test GKA at various concentrations.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Lyse the cells and determine the total protein content to normalize the insulin secretion data.

In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a GKA on glucose tolerance in a diabetic animal model.

Animal Model: ob/ob mice or other relevant models of type 2 diabetes.

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Administer the test GKA or vehicle orally (p.o.).

  • After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose levels using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a potent glucokinase activator with demonstrated in vivo efficacy in preclinical models. Its in vitro potency is comparable to or greater than other GKAs for which data is available. However, a comprehensive cross-validation is hampered by the lack of publicly available, direct comparative data, particularly regarding selectivity against other hexokinase isoforms for this compound and Dorzagliatin. TTP399 distinguishes itself as a hepato-selective GKA with a potentially favorable safety profile concerning hypoglycemia.

The experimental protocols provided in this guide offer a framework for researchers to conduct their own cross-validation studies to directly compare the performance of this compound with other glucokinase activators. Such studies are essential for a complete understanding of their relative therapeutic potential and for the development of safer and more effective treatments for type 2 diabetes.

References

A Comparative Analysis of Liver Selectivity: AR453588 vs. TTP399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liver selectivity of two glucokinase activators (GKAs), AR453588 and TTP399. Both compounds are potent activators of glucokinase (GK), a critical enzyme in glucose homeostasis, but they exhibit distinct profiles in their tissue-specific activity. This difference is paramount for therapeutic applications, particularly in mitigating the risk of hypoglycemia associated with non-selective GK activation.

Executive Summary

TTP399 is a well-documented hepatoselective glucokinase activator, demonstrating preferential activity in the liver with minimal effects on pancreatic β-cells. This selectivity is attributed to its chemical properties that favor uptake into hepatocytes and limit its entry into pancreatic islets. In contrast, this compound is a potent, non-selective glucokinase activator, exhibiting activity in both the liver and the pancreas. This fundamental difference in their mechanism of action has significant implications for their potential clinical profiles.

Data Presentation

The following tables summarize the available quantitative data for this compound and TTP399, highlighting the key differences in their potency and tissue-specific effects.

Table 1: In Vitro Glucokinase Activation

CompoundEC50 (nM)Assay System
This compound42[1]In vitro glucokinase activation
TTP399304 (at 15 mM glucose), 762 (at 5 mM glucose)[2]Recombinant human glucokinase

Table 2: Effects on Liver and Pancreatic β-Cells

CompoundEffect on Liver CellsEffect on Pancreatic β-CellsEvidence of Selectivity
This compoundActivates hepatic glucokinase to increase glucose uptake and glycogen (B147801) synthesis.[3]Enhances glucose-stimulated insulin (B600854) secretion (GSIS) by activating glucokinase in β-cells.[3][4]Described as a dual-acting activator on both liver and pancreas.[3]
TTP399Increases glucose metabolism (lactate and glycogen production) in rat hepatocytes with EC50 values of 2.39 µM and 2.64 µM, respectively.[5]Shows minor effects on insulin secretion.[2]Demonstrates active carrier-mediated transport into hepatocytes but not into rat β-cells.[2]

Mechanism of Action and Signaling Pathways

Both this compound and TTP399 are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.

This compound: A Dual-Acting Glucokinase Activator

This compound activates glucokinase in both the liver and pancreatic β-cells.[3]

  • In the Liver: Activation of glucokinase by this compound enhances glucose phosphorylation, leading to increased glycogen synthesis and reduced hepatic glucose output.[3]

  • In Pancreatic β-Cells: By activating glucokinase, this compound increases the rate of glucose metabolism, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and subsequent insulin secretion.[4]

AR453588_Signaling cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p AR453588_p This compound AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l AR453588_l This compound AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO

This compound signaling in pancreas and liver.
TTP399: A Hepatoselective Glucokinase Activator

TTP399 is designed to selectively activate glucokinase in the liver.[6] Its mechanism of selectivity is a key differentiator. It is actively transported into hepatocytes but shows poor penetration into pancreatic β-cells.[2] Furthermore, TTP399 does not interfere with the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP) in the liver. This interaction is crucial for preventing excessive glucokinase activity and subsequent hypoglycemia.[7][8]

TTP399_Signaling cluster_liver Hepatocyte cluster_pancreas Pancreatic β-Cell Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l TTP399_l TTP399 TTP399_l->GK_l Activates GKRP GKRP GK_l->GKRP Physiological Regulation (unaffected by TTP399) G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO TTP399_p TTP399 beta_cell Minimal entry into β-cell Minor effect on Insulin Secretion TTP399_p->beta_cell

TTP399's hepatoselective mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of glucokinase activator selectivity. Below are representative protocols for key experiments.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency (EC50) of a compound in activating recombinant glucokinase.

Principle: This is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation is measured spectrophotometrically or fluorometrically and is proportional to glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • Test compounds (this compound, TTP399)

  • Glucose

  • ATP

  • NADP+

  • G6PDH

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the reaction mixture to the wells of the 96-well plate.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately measure the increase in absorbance at 340 nm (for NADPH) or fluorescence in a kinetic mode for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.

  • Plot the reaction rates against the log of the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.

GK_Assay_Workflow start Start prepare_reagents Prepare Reagents (GK, Compounds, Substrates, Coupling Enzyme) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution prepare_master_mix Prepare Reaction Master Mix prepare_reagents->prepare_master_mix plate_setup Add Master Mix and Compounds to 96-well Plate serial_dilution->plate_setup prepare_master_mix->plate_setup initiate_reaction Initiate Reaction with Glucokinase plate_setup->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance/Fluorescence) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Rates, Plot Dose-Response Curve) kinetic_measurement->data_analysis determine_ec50 Determine EC50 data_analysis->determine_ec50

Workflow for in vitro glucokinase activation assay.
Assessment of Liver Selectivity: Hepatocyte vs. Pancreatic Islet Assays

Objective: To compare the functional effects of glucokinase activators on glucose metabolism in liver cells and insulin secretion in pancreatic islets.

1. Hepatocyte Glucose Metabolism Assay (Lactate or Glycogen Production)

Cell Culture:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured under standard conditions.

Procedure:

  • Seed hepatocytes in multi-well plates and allow them to adhere.

  • Wash the cells and incubate them in a buffer containing a specific glucose concentration (e.g., 15 mM).

  • Treat the cells with various concentrations of the test compound (this compound or TTP399) or vehicle control.

  • Incubate for a specified period.

  • For lactate (B86563) production: Collect the supernatant and measure the lactate concentration using a commercial kit.

  • For glycogen synthesis: Lyse the cells and measure the glycogen content using a colorimetric or fluorometric assay.

  • Normalize the results to the total protein content in each well.

  • Plot the lactate or glycogen production against the compound concentration to determine the EC50.

2. Pancreatic Islet Insulin Secretion Assay

Islet Isolation and Culture:

  • Isolate pancreatic islets from mice or rats by collagenase digestion.

  • Culture the isolated islets for a short period to allow recovery.

Procedure (Static Incubation):

  • Pre-incubate groups of size-matched islets in a low-glucose buffer (e.g., 3 mM glucose).

  • Incubate the islets in a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of the test compound.

  • After the incubation period, collect the supernatant for insulin measurement by ELISA or radioimmunoassay.

  • Lyse the islets to measure the total insulin content for normalization.

  • Plot the glucose-stimulated insulin secretion against the compound concentration.

Conclusion

The available evidence strongly indicates a significant difference in the liver selectivity between this compound and TTP399. TTP399 is a hepatoselective glucokinase activator with a mechanism that minimizes the risk of hypoglycemia by avoiding the stimulation of insulin secretion from pancreatic β-cells. In contrast, this compound is a non-selective, dual-acting glucokinase activator that enhances both hepatic glucose uptake and pancreatic insulin secretion. This distinction is a critical consideration for the development of glucokinase activators as therapeutic agents for diabetes. Further head-to-head preclinical and clinical studies would be beneficial to fully elucidate the comparative efficacy and safety profiles of these two compounds.

References

A Comparative Analysis of AR453588 and First-Generation Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel glucokinase activator (GKA) AR453588 against first-generation GKAs, focusing on potency and enzymatic activity. The information presented is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's activity, representing a promising therapeutic strategy for type 2 diabetes. This document benchmarks the potency of this compound against early-generation GKAs, providing supporting data and detailed experimental methodologies.

Potency and Efficacy Comparison

The primary measure of a GKA's potency is its half-maximal effective concentration (EC50) or activation constant (AC50) in in-vitro enzymatic assays. These values represent the concentration of the compound required to achieve 50% of its maximal activating effect on the glucokinase enzyme.

CompoundTypeEC50 / AC50 (nM)Key Findings
This compound Novel GKA42[1]Potent and orally bioavailable anti-diabetic agent.[1]
RO-28-1675 First-Generation GKA54[1][2][3]One of the first described small-molecule GKAs, demonstrating the therapeutic potential of this mechanism.[3]
Piragliatin First-Generation GKA393[4]A first-generation GKA that advanced to clinical trials.

Note: EC50/AC50 values can vary slightly between different assay conditions and laboratories.

Glucokinase Activation Signaling Pathway

GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the glucose and ATP binding sites. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose (lower S0.5) and/or an increased maximal reaction velocity (Vmax). The enhanced enzymatic activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate (G6P).

In pancreatic β-cells, the rise in G6P levels increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin (B600854) secretion (GSIS). In the liver, increased G6P formation promotes glycogen (B147801) synthesis and glycolysis, thereby enhancing hepatic glucose uptake and reducing hepatic glucose output.

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte cluster_pancreas Pancreatic β-cell Specific cluster_liver Hepatocyte Specific Glucose_blood Glucose Glucose_cell Glucose Glucose_blood->Glucose_cell Uptake GKA GKA (e.g., this compound) GK_inactive Glucokinase (Inactive) GKA->GK_inactive Allosteric Binding GK_active Glucokinase (Active) GK_inactive->GK_active Conformational Change G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glucose_cell->GK_inactive ATP ATP ADP ADP ATP:n->ADP:n ATP_ADP_ratio ↑ ATP:ADP Ratio G6P->ATP_ADP_ratio Glycogen ↑ Glycogen Synthesis G6P->Glycogen Glycolysis ↑ Glycolysis G6P->Glycolysis K_ATP K-ATP Channel Closure ATP_ADP_ratio->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Insulin_Secretion->Glucose_blood Lowers Blood Glucose HGU ↑ Hepatic Glucose Uptake Glycolysis->HGU HGU->Glucose_blood Lowers Blood Glucose GKA_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - GK, G6PDH - ATP, Glucose, NADP+ - Test Compounds start->reagent_prep plate_setup Set up Microplate: - Add buffer, MgCl2, Glucose, NADP+, G6PDH reagent_prep->plate_setup compound_addition Add Serial Dilutions of Test Compounds plate_setup->compound_addition enzyme_addition Add Glucokinase compound_addition->enzyme_addition reaction_initiation Initiate Reaction with ATP enzyme_addition->reaction_initiation kinetic_read Kinetic Measurement (Absorbance at 340 nm or Fluorescence) reaction_initiation->kinetic_read data_analysis Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine AC50 kinetic_read->data_analysis end End data_analysis->end

References

A Comparative Guide to Glucokinase Activators: Replicating and Validating Published Findings on AR453588

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical glucokinase activator AR453588 with two other notable alternatives, Dorzagliatin and TTP399. While direct independent validation studies for this compound are not publicly available, this document aims to facilitate the replication and validation of published findings by presenting available data, outlining detailed experimental protocols, and visualizing the underlying signaling pathways. The information on this compound is based on publicly available data from secondary sources, as the primary publication was not accessible.

Executive Summary

This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a mechanism of significant interest for the treatment of type 2 diabetes. By allosterically activating GK, this compound enhances glucose sensing and metabolism in key tissues like the pancreas and liver. This guide compares its preclinical profile with Dorzagliatin, a dual-acting GK activator, and TTP399, a hepato-selective GK activator, providing a broader context for its potential therapeutic application.

Data Presentation: Quantitative Comparison of Glucokinase Activators

The following tables summarize the available in vitro and in vivo preclinical data for this compound, Dorzagliatin, and TTP399.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundEC50 (nM)Target TissuesMechanism of Action
This compound 42Pancreas & LiverAllosteric Glucokinase Activator
Dorzagliatin Not explicitly stated in reviewed sourcesPancreas & Liver (Dual-acting)Allosteric Glucokinase Activator
TTP399 Not explicitly stated in reviewed sourcesLiver (Hepato-selective)Allosteric Glucokinase Activator

Table 2: Preclinical Pharmacokinetic and Efficacy Data

CompoundAnimal ModelDosingKey Findings
This compound Male CD-1 mice10 mg/kg, p.o.Cmax: 1.67 µg/mL, Tmax: 1.0 h, AUCinf: 4.65 h*µg/mL, F (%): 60.3%
C57BL/6J mice3-30 mg/kg, p.o.Lowered post-prandial glucose levels in an Oral Glucose Tolerance Test (OGTT).
ob/ob mice3-30 mg/kg, p.o. (14 days)Reduced fasted blood glucose and AUC in an OGTT on day 14.
Dorzagliatin Diabetic mouse modelsNot specifiedRestored glucose-stimulated insulin (B600854) secretion (GSIS).
TTP399 ob/ob mice75 or 150 mg/kg/day (4 weeks)Improved glucose homeostasis, manifested by a significant reduction in HbA1c.
Wistar rats, Göttingen minipigsNot specifiedImproved glycemic control without causing hypoglycemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of published findings. The following are generalized protocols for key experiments used to evaluate glucokinase activators.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency of a compound in activating the glucokinase enzyme in vitro.

Materials:

  • Recombinant human glucokinase

  • ATP, D-glucose

  • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

  • NADP+

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, NADP+, and coupling enzymes.

  • Add varying concentrations of the test compound to the wells of the microplate.

  • Add the glucokinase enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding D-glucose to all wells.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a compound on glucose disposal after an oral glucose challenge.

Materials:

  • Male C57BL/6J or ob/ob mice

  • Test compound (e.g., this compound) formulated in an appropriate vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice for a predetermined period (e.g., 6 hours) with free access to water.

  • Administer the test compound or vehicle orally at a specified time before the glucose challenge.

  • At time 0, administer the glucose solution via oral gavage.

  • Measure blood glucose levels from tail vein blood at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Mandatory Visualization

Signaling Pathways

The activation of glucokinase by compounds like this compound initiates a cascade of events in pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis.

GKA_Pancreatic_Signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase Glucose G6P Glucose-6-Phosphate Glucokinase->G6P This compound This compound This compound->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: this compound-mediated glucokinase activation in pancreatic β-cells.

GKA_Hepatic_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase Glucose G6P Glucose-6-Phosphate Glucokinase->G6P This compound This compound This compound->Glucokinase Activates Glycogen_Synth ↑ Glycogen Synthesis G6P->Glycogen_Synth Glycolysis ↑ Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen_Synth->HGO Glycolysis->HGO

Caption: this compound-mediated glucokinase activation in hepatocytes.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel glucokinase activator.

GKA_Workflow In_Vitro_Screen In Vitro Glucokinase Activation Assay PK_Studies Pharmacokinetic Studies (e.g., in CD-1 mice) In_Vitro_Screen->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., OGTT in C57BL/6J mice) PK_Studies->Efficacy_Studies Chronic_Studies Chronic Dosing Studies (e.g., 14-day study in ob/ob mice) Efficacy_Studies->Chronic_Studies Lead_Optimization Lead Optimization Chronic_Studies->Lead_Optimization Candidate_Selection Candidate Selection Chronic_Studies->Candidate_Selection Lead_Optimization->In_Vitro_Screen

Caption: Preclinical evaluation workflow for a glucokinase activator.

Safety Operating Guide

Proper Disposal of AR453588: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of the research compound AR453588, ensuring the safety of laboratory personnel and compliance with institutional protocols.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate potential hazards and ensure environmental safety. This guide provides a step-by-step operational plan for the proper disposal of this compound, based on general laboratory safety principles and information derived from available safety data sheets.

Hazard Profile Summary

Hazard CategoryDescriptionSource
Target Organ Glucokinase ActivatorMedchemExpress
Form Solid (powder)MedchemExpress
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coatTargetMol
Handling Avoid dust formation. Avoid contact with skin and eyes. Handle in a well-ventilated area.TargetMol

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound. This procedure is based on standard practices for chemical waste management in a laboratory setting.

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's specific guidelines for chemical and hazardous waste disposal. The Environmental Health and Safety (EHS) office provides protocols that are compliant with local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.

  • Segregation of Waste:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container. The container should be clearly marked with the chemical name "this compound" and any relevant hazard symbols.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Container Labeling: All waste containers must be accurately labeled with the full chemical name, concentration (if in solution), and the date of accumulation. Use your institution's standardized hazardous waste labels.

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_waste Identify Waste Type consult_ehs->identify_waste solid_waste Solid Waste (e.g., powder, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Essential Safety and Logistical Information for Handling AR453588

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the operational use and disposal of AR453588, a potent glucokinase activator.

Personal Protective Equipment and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Respiratory Protection: In case of inadequate ventilation or when handling the compound as a powder, wear respiratory protection.

  • Body Protection: Wear suitable protective clothing to avoid skin contact.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated place, preferably in a chemical fume hood.

  • Safety Stations: Ensure emergency exits and risk-elimination areas are readily accessible.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

ParameterRecommendation
Storage Temperature Recommended storage at 2 - 8 °C.
Special Conditions Store under inert gas as the compound is hygroscopic and moisture-sensitive.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Clean-up:

    • For solid spills, carefully take up the material without generating dust.

    • For liquid spills, absorb with an inert material.

  • Decontaminate: Clean the affected area.

  • Dispose: Dispose of the collected material in a suitable, closed container according to local regulations.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • Discharge into the environment must be avoided.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Receive this compound B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Prepare Solution C->D E Perform Experiment D->E J Store Unused this compound (2-8°C, inert gas) D->J Unused Compound F Decontaminate Workspace and Equipment E->F G Dispose of Waste (Follow institutional guidelines) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.